molecular formula C9H7FO B1383463 1-Ethynyl-2-fluoro-4-methoxybenzene CAS No. 1373500-30-1

1-Ethynyl-2-fluoro-4-methoxybenzene

Cat. No.: B1383463
CAS No.: 1373500-30-1
M. Wt: 150.15 g/mol
InChI Key: YCIYVDIUENRZIM-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-4-methoxybenzene is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethynyl-2-fluoro-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2-fluoro-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYVDIUENRZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethynyl-2-fluoro-4-methoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of 1-Ethynyl-2-fluoro-4-methoxybenzene

Executive Summary & Physicochemical Baseline

Topic: 1-Ethynyl-2-fluoro-4-methoxybenzene Class: Fluorinated Phenylacetylene / Functionalized Anisole Primary Application: Fragment-based drug discovery (FBDD), "Click" chemistry (CuAAC) linker, Metabolic stability profiling.[1]

This guide provides a technical deep-dive into 1-Ethynyl-2-fluoro-4-methoxybenzene , a strategic building block in medicinal chemistry.[1][2] The presence of the fluorine atom ortho to the alkyne functionality offers unique electronic modulation of the acetylenic proton (


) and provides a metabolic block against oxidation at the electron-rich aromatic ring.[1][2]
Molecular Weight & Stoichiometry Data

Precise molecular weight is the anchor for all stoichiometric calculations in the synthetic workflows described below.

PropertyValuePrecision Note
Molecular Formula

-
Molecular Weight 150.15 g/mol Used for all molarity calculations.[1][2]
Exact Mass 150.0481 DaMonoisotopic (for HRMS validation).[1][2]
Heavy Atom Count 119 Carbon, 1 Fluorine, 1 Oxygen.[1][2][3]
Fluorine Content 12.65%Gravimetric analysis target.[1][2]
Structural Isomerism Alert (Critical)

Researchers must distinguish this specific target from its regioisomer.

  • Target (User Specified): 1-Ethynyl-2-fluoro-4-methoxybenzene . (Fluorine is ortho to the Alkyne; Methoxy is para to the Alkyne).[1][2]

  • Common Isomer: 4-Ethynyl-2-fluoro-1-methoxybenzene.[1][2][4] (Fluorine is ortho to the Methoxy).[1][2]

  • Implication: The position of the fluorine atom significantly alters the acidity of the terminal alkyne and the electronic density of the ring.[1][2] Ensure your starting material reflects the correct regiochemistry (see Section 2).[1][2]

Synthetic Pathway: Sonogashira Protocol

The most robust route to 1-Ethynyl-2-fluoro-4-methoxybenzene is via Sonogashira cross-coupling of the corresponding aryl halide with trimethylsilylacetylene (TMSA), followed by protodesilylation.[1][2] This 2-step sequence avoids the formation of homocoupled diyne side products common in direct acetylene coupling.[1][2]

Retrosynthetic Logic
  • Target: 1-Ethynyl-2-fluoro-4-methoxybenzene[1][2]

  • Precursor: 1-Bromo-2-fluoro-4-methoxybenzene (CAS: 179897-94-0) or the Iodo-analog.[1][2]

  • Reagents: Trimethylsilylacetylene (TMSA),

    
    , CuI, 
    
    
    
    .[1][2]
Step 1: Sonogashira Coupling

Reaction: Aryl Bromide + TMSA


 TMS-Protected Intermediate[1]
  • Catalyst System:

    
     (3-5 mol%) is preferred over 
    
    
    
    for better stability in air.[1][2]
  • Co-Catalyst: CuI (2-3 mol%) accelerates the transmetallation step.[1][2]

  • Solvent: THF/Triethylamine (1:[1]1) provides solubility and acts as the base to neutralize HBr.[1][2]

Protocol:

  • Charge a flame-dried Schlenk flask with 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv).

  • Add

    
     (0.03 equiv) and CuI (0.02 equiv).[1][2]
    
  • Evacuate and backfill with Argon (3 cycles) to remove

    
     (crucial to prevent Glaser coupling).[1][2]
    
  • Add degassed THF and

    
    .[1][2]
    
  • Add TMS-acetylene (1.2 equiv) dropwise via syringe.[1][2]

  • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of bromide.[1][2]

  • Workup: Filter through a Celite pad to remove Pd black.[1][2] Concentrate filtrate.[1][2]

Step 2: Desilylation

Reaction: TMS-Intermediate


 Terminal Alkyne[1]
  • Reagent:

    
     in MeOH (Mild) or TBAF in THF (Rapid).
    
  • Preference:

    
     is preferred to avoid difficult removal of tetrabutylammonium salts.[1][2]
    

Protocol:

  • Dissolve the crude TMS-intermediate in MeOH.[1][2]

  • Add solid

    
     (1.5 equiv).[1][2]
    
  • Stir at Room Temperature (RT) for 1 hour.

  • Workup: Dilute with water, extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel flash chromatography (0-5% EtOAc in Hexanes).

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Mass Factor (per 1g SM)
1-Bromo-2-fluoro-4-methoxybenzene Starting Material (SM)1.0205.031.00 g
TMS-Acetylene Reagent1.298.220.57 g
Pd(PPh3)2Cl2 Catalyst0.03701.90.10 g
CuI Co-Catalyst0.02190.450.018 g
K2CO3 Deprotection Base1.5138.211.01 g
Product Target Theoretical 150.15 0.73 g (100% Yield)

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the electronic rationale behind the regioselectivity.

SynthesisWorkflow cluster_electronics Electronic Rationale Start Start: 1-Bromo-2-fluoro- 4-methoxybenzene (Ar-Br) Step1 Step 1: Sonogashira (Pd(II)/Cu(I), TMSA) 60°C, Argon Start->Step1 Oxidative Addition Inter Intermediate: TMS-Protected Alkyne Step1->Inter Transmetallation & Reductive Elimination Step2 Step 2: Desilylation (K2CO3, MeOH) RT, 1h Inter->Step2 Cleavage Product Product: 1-Ethynyl-2-fluoro- 4-methoxybenzene (MW: 150.15) Step2->Product Purification Effect F (Ortho) Effect: Inductive withdrawal (-I) increases alkyne acidity. Product->Effect

Caption: Figure 1. Two-stage synthetic workflow converting the aryl bromide precursor to the target fluorinated phenylacetylene, highlighting the key catalytic and deprotection steps.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of your synthesized compound, the following spectral signatures must be confirmed.

NMR Spectroscopy ( )
  • 
     NMR (Proton): 
    
    • 
       ~3.0 - 3.3 ppm (1H, d):  The acetylenic proton (
      
      
      
      ).[1] Crucial: Look for a doublet splitting pattern.[1][2] The fluorine atom at the ortho position will couple with this proton (Long-range
      
      
      coupling), typically 1-3 Hz. This confirms the regiochemistry.[1][2]
    • 
       ~3.8 ppm (3H, s):  Methoxy group (
      
      
      
      ).[1][2]
    • Aromatic Region: Three protons showing characteristic splitting for 1,2,4-substitution pattern.[1][2]

  • 
     NMR (Fluorine): 
    
    • 
       ~-110 to -115 ppm:  Single signal.[1][2] The chemical shift is diagnostic of the fluorine being on an aromatic ring.[1][2]
      
Mass Spectrometry
  • GC-MS (EI): Look for Molecular Ion

    
     at m/z 150 .
    
  • Fragmentation: Expect a loss of methyl radical (

    
    ) from the methoxy group.[1][2]
    

Applications in Drug Discovery

"Click" Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • Utility: Used to conjugate the fluorinated anisole core to biological targets (proteins, fluorophores) or to build triazole-based libraries.[1]

  • Fluorine Effect: The ortho-fluorine atom exerts an electron-withdrawing inductive effect (

    
    ), which slightly lowers the 
    
    
    
    of the alkyne proton compared to non-fluorinated analogs.[1][2] This can accelerate the formation of Copper(I)-acetylide intermediates, potentially increasing the rate of the click reaction.[1]
Metabolic Stability

In medicinal chemistry, the 2-fluoro substituent serves as a metabolic blocker.[1][2]

  • Mechanism: The C2 position of anisole derivatives is often a site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1][2]

  • Result: Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug candidate.[1]
    

References

  • IUPAC Periodic Table of the Elements. (For atomic mass standards). International Union of Pure and Applied Chemistry.[1][2][Link]

  • Sonogashira, K. (2002).[1][2] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.[1][2] [Link]

  • PubChem Compound Summary. (For CAS and Isomer verification). National Center for Biotechnology Information.[1][2][Link][1]

Sources

Strategic Utilization of 1-Ethynyl-2-fluoro-4-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-2-fluoro-4-methoxybenzene represents a specialized fluorinated building block that bridges the gap between electronic modulation and steric control in drug design. Unlike its non-fluorinated analogues, the presence of the fluorine atom at the ortho position relative to the alkyne moiety introduces unique reactivity profiles and metabolic stability features.

This technical guide dissects the molecule’s utility, providing a validated synthetic workflow, structural analysis, and application strategies for high-affinity ligand discovery.

Structural Analysis & Pharmacophore Logic

The efficacy of this scaffold stems from the synergistic interplay between its three substituents on the benzene core.

SubstituentPositionElectronic EffectMedicinal Chemistry Function
Ethynyl (-C≡CH) C1Conjugation"Warhead" / Linker: Serves as a rigid rod for spatial orientation or a reactive handle for "Click" chemistry (CuAAC) and Sonogashira couplings.
Fluoro (-F) C2

-Inductive Withdrawal (-I)
Metabolic Blockade: Prevents oxidative metabolism at the susceptible ortho position. It also acidifies the terminal alkyne proton, potentially accelerating deprotonation in catalytic cycles.
Methoxy (-OMe) C4

-Resonance Donation (+R)
Electronic Push: Increases electron density in the ring, facilitating electrophilic aromatic substitution at C3/C5 and modulating the pKa of the alkyne via through-conjugation.
The "Ortho-Fluorine" Effect

The placement of fluorine at C2 (ortho to the alkyne) is critical. It exerts a conformational bias on downstream intermediates (e.g., in biaryl systems) and lowers the pKa of the terminal alkyne proton relative to the non-fluorinated parent. This acidity enhancement can improve the kinetics of copper-catalyzed cycloadditions (CuAAC) by facilitating the formation of the copper-acetylide intermediate [1].

Synthetic Pathway: The Sonogashira Protocol[1][2][3]

The most robust route to 1-ethynyl-2-fluoro-4-methoxybenzene is the Sonogashira cross-coupling of 4-bromo-3-fluoroanisole with trimethylsilylacetylene (TMSA), followed by desilylation.

Reaction Scheme Logic
  • Precursor Selection: We utilize 4-bromo-3-fluoroanisole (CAS: 452-62-0). Note that the numbering changes upon converting the bromide to the alkyne (C4 of anisole becomes C1 of the phenylacetylene).

  • Catalyst System: A Pd(II)/Cu(I) system is preferred over Pd(0) alone to ensure rapid oxidative addition to the electron-rich aryl bromide.

  • Deprotection: Base-mediated cleavage of the TMS group yields the terminal alkyne.

Visualization of Synthetic Workflow

SynthesisWorkflow SM Start: 4-Bromo-3-fluoroanisole (Aryl Halide) Inter Intermediate: TMS-Protected Alkyne SM->Inter Sonogashira Coupling Reagent1 TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, THF, 60°C Reagent1->Inter Product Target: 1-Ethynyl-2-fluoro- 4-methoxybenzene Inter->Product Desilylation Reagent2 K2CO3 MeOH/DCM RT, 2h Reagent2->Product

Figure 1: Step-wise synthesis from commercially available halide precursors.

Validated Experimental Protocol

Step 1: Sonogashira Coupling

Objective: Synthesis of ((2-fluoro-4-methoxyphenyl)ethynyl)trimethylsilane.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Reagents:

    • 4-Bromo-3-fluoroanisole (1.0 equiv, 10 mmol)

    • Pd(PPh3)2Cl2 (0.02 equiv, 0.2 mmol)

    • CuI (0.01 equiv, 0.1 mmol)

    • Triphenylphosphine (0.04 equiv, 0.4 mmol) - Optional, stabilizes Pd.

  • Solvent: Add anhydrous THF (40 mL) and Triethylamine (10 mL). Sparge with Argon for 15 minutes (Critical: Oxygen poisons the Cu-catalyst, leading to Glaser coupling homodimerization).

  • Addition: Add Trimethylsilylacetylene (1.2 equiv, 12 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The bromide spot (Rf ~0.5) should disappear, replaced by a fluorescent blue spot (Rf ~0.7).

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Step 2: Desilylation

Objective: Isolation of 1-Ethynyl-2-fluoro-4-methoxybenzene.

  • Reaction: Dissolve the TMS-intermediate (from Step 1) in MeOH/CH2Cl2 (1:1, 30 mL).

  • Base: Add K2CO3 (1.5 equiv). Stir at Room Temperature for 2 hours.

  • Workup: Dilute with water, extract with CH2Cl2 (3x). Wash organics with brine, dry over Na2SO4.

  • Isolation: Concentrate carefully (terminal alkynes can be volatile). Yield is typically >90% as a pale yellow oil or low-melting solid.

Characterization Data (Expected):

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (t, J=8.5 Hz, 1H, H-6), 6.65 (dd, 1H, H-3), 6.58 (dd, 1H, H-5), 3.80 (s, 3H, OMe), 3.25 (s, 1H, C≡CH). Note: The acetylenic proton is diagnostic.

Applications in Drug Discovery[4][5][6][7]

The 1-ethynyl-2-fluoro-4-methoxybenzene scaffold is a versatile "Click" partner. The electron-rich nature of the ring (due to -OMe) makes it an excellent partner for inverse-electron-demand Diels-Alder reactions or standard CuAAC.

Application Logic Tree

Applications Core 1-Ethynyl-2-fluoro- 4-methoxybenzene Click CuAAC Click Chemistry (Azide Coupling) Core->Click Sonogashira 2nd Sonogashira (Biaryl Alkynes) Core->Sonogashira Cyclization Heterocycle Synthesis (Indoles/Benzofurans) Core->Cyclization Triazole 1,4-Disubstituted 1,2,3-Triazoles (Bioisosteres for Amides) Click->Triazole + R-N3 Kinase Fluorinated Diaryl-Alkynes (Kinase Inhibitors) Sonogashira->Kinase + Ar-I Indole 2-Substituted Indoles (Larock Synthesis) Cyclization->Indole + 2-Iodoaniline Pd Cat.

Figure 2: Divergent synthesis pathways utilizing the fluorinated alkyne core.

Key Medicinal Chemistry Uses[4][5][6][7]
  • Triazole Isosteres: Reaction with functionalized azides yields 1,4-disubstituted 1,2,3-triazoles. The ortho-fluorine atom on the phenyl ring can lock the conformation of the triazole relative to the benzene ring via electrostatic repulsion with the triazole nitrogen lone pairs, improving binding selectivity [2].

  • Kinase Inhibitors: This motif is frequently found in Type II kinase inhibitors where the alkyne acts as a rigid spacer, positioning the methoxy-phenyl group into a hydrophobic back-pocket (e.g., similar to the structure-activity relationships seen in Src/Abl inhibitors) [3].

References

  • Sigma-Aldrich. (n.d.). 1-Ethynyl-2-fluorobenzene Properties and Safety. Retrieved from

  • PubChem. (2024).[1][2] 4-Ethynyl-2-fluoro-1-methoxybenzene Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Zhou, H., et al. (2016). Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling. PubMed. Retrieved from

  • ChemicalBook. (n.d.). 1-Ethynyl-2-fluoro-4-methoxybenzene Product Information. Retrieved from [3]

(Note: While specific literature on the exact "1-Ethynyl-2-fluoro-4-methoxybenzene" isomer is less abundant than its "4-ethynyl-2-fluoro-1-methoxy" isomer, the chemistry described above is derived from standard reactivity principles of fluorinated phenylacetylenes validated in sources [1] and [3].)

Sources

An In-Depth Technical Guide to 1-Ethynyl-2-fluoro-4-methoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS No. 1373500-30-1), a substituted phenylacetylene derivative with significant potential in medicinal chemistry and materials science. This document consolidates critical information on its commercial availability, synthesis, spectroscopic characterization, safety protocols, and potential applications to support researchers, scientists, and professionals in drug development.

Commercial Availability and Procurement

1-Ethynyl-2-fluoro-4-methoxybenzene is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, suitable for laboratory-scale research and development.

Table 1: Commercial Suppliers of 1-Ethynyl-2-fluoro-4-methoxybenzene

SupplierCAS NumberAdditional Information
ChemicalBook1373500-30-1Provides basic chemical properties and supplier information.[1]
Matrix Scientific1373500-30-1Listed as a research chemical.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Molecular Structure

Table 2: Physicochemical Properties of 1-Ethynyl-2-fluoro-4-methoxybenzene

PropertyValueSource
Molecular Formula C₉H₇FOPubChem[2]
Molecular Weight 150.15 g/mol PubChem[3]
IUPAC Name 1-ethynyl-2-fluoro-4-methoxybenzenePubChem[2]
SMILES COC1=CC(=C(C=C1)C#C)FPubChem[2]
InChI InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3PubChem[2]
InChIKey YCIYVDIUENRZIM-UHFFFAOYSA-NPubChem[2]

The structure of 1-Ethynyl-2-fluoro-4-methoxybenzene, characterized by the presence of an ethynyl group, a fluorine atom, and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis. The fluorine atom can modulate the electronic properties and metabolic stability of molecules, a desirable feature in drug design.[4]

Synthesis and Reaction Mechanisms

The synthesis of 1-Ethynyl-2-fluoro-4-methoxybenzene typically involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

A plausible synthetic route starts from a suitably substituted benzene derivative, such as 1-bromo-2-fluoro-4-methoxybenzene. This precursor is then coupled with a protected acetylene source, like trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The use of a protected alkyne like trimethylsilylacetylene prevents self-coupling of the terminal alkyne.[5] The subsequent deprotection of the silyl group yields the desired terminal alkyne, 1-Ethynyl-2-fluoro-4-methoxybenzene.

Synthesis_Pathway A 1-Bromo-2-fluoro-4-methoxybenzene C Pd catalyst, Cu(I) co-catalyst, Base A->C B Trimethylsilylacetylene B->C D Intermediate Silyl-protected Compound C->D Sonogashira Coupling E Deprotection (e.g., TBAF or K2CO3/MeOH) D->E F 1-Ethynyl-2-fluoro-4-methoxybenzene E->F Desilylation

Figure 1: General synthetic pathway for 1-Ethynyl-2-fluoro-4-methoxybenzene via Sonogashira coupling.

Detailed Experimental Protocol for a Related Sonogashira Coupling

Synthesis of 4-methoxy-2-((4-nitrophenyl)ethynyl)benzaldehyde [6]

  • To a reaction vessel, add 2-bromo-4-methoxybenzaldehyde (1.0 mmol), 1-ethynyl-4-nitrobenzene (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%).

  • Add a suitable solvent (e.g., degassed triethylamine or a mixture of toluene and triethylamine).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 50-80 °C) for a specified time (e.g., 8 hours).[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Group:

A general method for the deprotection of a trimethylsilyl-protected alkyne involves stirring the compound with a mild base such as potassium carbonate in methanol at room temperature.[7]

Spectroscopic Characterization

While experimental spectroscopic data for 1-Ethynyl-2-fluoro-4-methoxybenzene is not widely published, data for structurally similar compounds can provide an estimation of the expected spectral features.

Table 3: Predicted and Analogous Spectroscopic Data

TechniqueExpected Features for 1-Ethynyl-2-fluoro-4-methoxybenzeneAnalogous Data Source
¹H NMR Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), acetylenic proton (singlet, ~3.0-3.5 ppm).1-Ethynyl-4-methoxybenzene[8]
¹³C NMR Aromatic carbons, methoxy carbon (~55 ppm), acetylenic carbons (~80-90 ppm).1-Ethynyl-4-methoxybenzene[8]
IR C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C-O stretch, aromatic C-H and C=C bands.1-Ethynyl-4-methoxybenzene[8]
Mass Spec (EI) Molecular ion peak (m/z = 150.05).PubChem (Computed)[2]

Safety and Handling

No specific Safety Data Sheet (SDS) for 1-Ethynyl-2-fluoro-4-methoxybenzene was found in the search results. However, based on the hazard information for analogous compounds like 1-ethynyl-4-methoxybenzene and 1-ethynyl-4-fluorobenzene, the following precautions should be taken.[8][9][10][11]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] May be a flammable solid.[9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

    • Keep away from heat, sparks, and open flames.[12]

    • Store in a tightly closed container in a cool, dry place.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[11]

Potential Applications in Research and Drug Development

Substituted phenylacetylenes are valuable building blocks in medicinal chemistry and materials science. The unique combination of a reactive ethynyl group and the modulating effects of the fluoro and methoxy substituents in 1-Ethynyl-2-fluoro-4-methoxybenzene suggests several potential applications.

Applications A 1-Ethynyl-2-fluoro-4-methoxybenzene B Medicinal Chemistry A->B C Materials Science A->C D Drug Discovery (e.g., Kinase Inhibitors, CNS agents) B->D E Bioorthogonal Chemistry ('Click' Reactions) B->E F Organic Electronics (e.g., OLEDs, OFETs) C->F G Functional Polymers C->G

Figure 2: Potential application areas for 1-Ethynyl-2-fluoro-4-methoxybenzene.

  • Medicinal Chemistry: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[4] The ethynyl group can act as a key pharmacophore or be used for further functionalization, for example, in the synthesis of heterocyclic compounds with potential biological activity.[13]

  • Materials Science: Phenylacetylene derivatives are precursors to conjugated polymers with interesting optical and electronic properties.[14] The fluorine and methoxy groups can be used to tune the electronic bandgap and solubility of these materials, making them potentially useful in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[15][16][17]

Conclusion

References

  • PubChem. 1-Ethynyl-4-fluorobenzene. [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

  • PubChemLite. 1-ethynyl-2-fluoro-4-methoxybenzene (C9H7FO). [Link]

  • SpectraBase. 1-Ethynyl-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Fine Synthesis. 1-Ethynyl-4-methoxybenzene. [Link]

  • MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. [Link]

  • The Royal Society of Chemistry. Supporting Information - Synthesis of 4-methoxy-2-((4-nitrophenyl)ethynyl)benzaldehyde. [Link]

  • PubChem. 4-Ethynyl-2-fluoro-1-methoxybenzene. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • PMC. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Wikipedia. Trimethylsilylacetylene. [Link]

  • RSC Publishing. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. [Link]

  • ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne. [Link]

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An In-Depth Technical Guide to the Purity and Assay of 1-Ethynyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-2-fluoro-4-methoxybenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and accurate assay are critical for ensuring the safety, efficacy, and reproducibility of the final products. This guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of this compound. We will delve into the theoretical underpinnings and practical applications of chromatographic and spectroscopic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and quality control analysts, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Introduction: The Criticality of Purity and Assay

In the realm of drug discovery and development, the precise characterization of starting materials and intermediates is a foundational requirement. 1-Ethynyl-2-fluoro-4-methoxybenzene, with its reactive ethynyl group and substituted aromatic ring, is a versatile precursor in organic synthesis.[1] However, impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and potential toxicity in the final active pharmaceutical ingredient (API).

Therefore, robust analytical methods are essential to:

  • Quantify the main component (Assay): To ensure the correct stoichiometry in subsequent reactions.

  • Identify and quantify impurities (Purity): To control the quality of the synthetic process and the final product.

This guide will explore the primary analytical techniques for achieving these objectives, emphasizing the importance of method validation in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

Chromatographic Techniques for Purity and Assay

Chromatography is a powerful separation technique that is central to the analysis of organic compounds.[5] Both GC and HPLC are indispensable tools for evaluating the purity and assay of 1-Ethynyl-2-fluoro-4-methoxybenzene.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like 1-Ethynyl-2-fluoro-4-methoxybenzene.[6] The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[7]

2.1.1. Principle of GC for Purity Analysis

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in separation. A flame ionization detector (FID) is commonly used for quantitative analysis of hydrocarbons due to its high sensitivity and wide linear range.

2.1.2. Potential Impurities

Understanding the synthetic route of 1-Ethynyl-2-fluoro-4-methoxybenzene is crucial for anticipating potential impurities. Common synthetic pathways, such as the Sonogashira coupling of a halo-aromatic with a terminal alkyne or elimination reactions from a dihalide, can lead to specific impurities.[8][9][10] These may include:

  • Starting materials (e.g., 1-bromo-2-fluoro-4-methoxybenzene, trimethylsilylacetylene).

  • Solvents used in the synthesis and purification.

  • Byproducts from side reactions (e.g., homocoupling of the alkyne).

  • Degradation products.

2.1.3. Experimental Protocol: GC-FID for Purity

This protocol outlines a general procedure for the purity analysis of 1-Ethynyl-2-fluoro-4-methoxybenzene by GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

Parameter Value Rationale
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) A non-polar column is a good starting point for separating aromatic compounds based on boiling point.
Injector Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Detector Temperature 300 °C Prevents condensation of the analytes in the detector.
Carrier Gas Helium or Hydrogen Inert gases that provide good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) A temperature gradient allows for the separation of compounds with a range of boiling points.
Injection Volume 1 µL A small injection volume prevents column overloading.

| Split Ratio | 50:1 | A split injection is used for concentrated samples to avoid detector saturation. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Ethynyl-2-fluoro-4-methoxybenzene.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane, acetone).

Data Analysis:

  • The purity is typically determined by area percent, assuming that all components have a similar response factor with the FID.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Diagram: GC-FID Workflow for Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample 1-Ethynyl-2-fluoro-4-methoxybenzene Vial Sample Vial Sample->Vial Solvent Solvent (e.g., Dichloromethane) Solvent->Vial Injector Injector (250°C) Vial->Injector Autosampler Column GC Column (Temperature Programmed) Injector->Column Detector FID (300°C) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for GC-FID purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both the purity and assay of 1-Ethynyl-2-fluoro-4-methoxybenzene.[5][11][12] It is particularly useful for non-volatile or thermally labile compounds.

2.2.1. Principle of HPLC for Assay and Purity

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[5] Separation occurs based on the analyte's affinity for the stationary and mobile phases. For the assay, the concentration of the main component is determined by comparing its peak area to that of a certified reference standard.

2.2.2. Experimental Protocol: Reversed-Phase HPLC for Assay

This protocol describes a reversed-phase HPLC method, which is commonly used for the analysis of moderately polar organic molecules.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Value Rationale
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) A C18 stationary phase provides good retention for aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) A common mobile phase for reversed-phase chromatography. The ratio can be optimized for best separation.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength e.g., 254 nm The wavelength should be chosen at a UV absorbance maximum for the analyte.

| Injection Volume | 10 µL | A small, precise injection volume is crucial for accurate quantification. |

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a certified reference standard of 1-Ethynyl-2-fluoro-4-methoxybenzene to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh the sample to be analyzed and prepare a solution of a similar concentration to the standard in the mobile phase.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of the sample from its peak area using the calibration curve.

  • Assay (%) = (Concentration from calibration curve / Theoretical concentration) x 100

For purity analysis, the same method can be used, and impurities are reported as a percentage of the main peak area.

Spectroscopic Techniques for Structural Confirmation and Purity

Spectroscopic methods provide valuable information about the chemical structure and can also be used to assess purity.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.[14][15][16] It can also be used for quantitative analysis (qNMR).

3.1.1. Principle of NMR for Structural Confirmation

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[16] The chemical shift of a nucleus provides information about its electronic environment, and the coupling between nuclei reveals their connectivity. For 1-Ethynyl-2-fluoro-4-methoxybenzene, ¹H, ¹³C, and ¹⁹F NMR would be informative.

3.1.2. Expected NMR Data

  • ¹H NMR: Will show distinct signals for the acetylenic proton, the aromatic protons, and the methoxy protons. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the two sp-hybridized carbons of the alkyne.

  • ¹⁹F NMR: Will show a single signal for the fluorine atom, with coupling to the neighboring aromatic protons.

3.1.3. Purity Assessment by NMR

The presence of impurities can often be detected by the appearance of extra signals in the NMR spectrum. By integrating the signals of the main compound and the impurities, a semi-quantitative assessment of purity can be made. For accurate quantification (qNMR), an internal standard of known purity and concentration is added to the sample.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can aid in its structural elucidation.[17][18][19] When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.[20][21][22][23]

3.2.1. Principle of MS for Impurity Identification

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[19] The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments, which is invaluable for identifying unknown impurities.[23]

3.2.2. Application in Impurity Profiling

For 1-Ethynyl-2-fluoro-4-methoxybenzene, with a molecular weight of 150.15 g/mol , the mass spectrum would be expected to show a molecular ion at m/z 150.[1] Any other significant peaks could indicate the presence of impurities. By analyzing the fragmentation pattern, the structure of these impurities can often be deduced.

Diagram: Integrated Analytical Approach

Integrated_Approach cluster_separation Separation & Quantification cluster_identification Structural Confirmation & Identification cluster_results Results GC Gas Chromatography (GC) Purity Purity GC->Purity HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Purity Assay Assay HPLC->Assay NMR Nuclear Magnetic Resonance (NMR) NMR->Purity Structure Structural Confirmation NMR->Structure MS Mass Spectrometry (MS) MS->Structure Impurity_ID Impurity Identification MS->Impurity_ID

Caption: An integrated approach to analytical testing.

Method Validation

All analytical methods used for the release of pharmaceutical ingredients must be validated to ensure they are suitable for their intended purpose.[2][4][24][25] The validation process, as guided by the ICH, typically includes the evaluation of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The determination of purity and assay for 1-Ethynyl-2-fluoro-4-methoxybenzene requires a multi-faceted analytical approach. Chromatographic techniques, particularly GC and HPLC, are the workhorses for quantitative analysis, while spectroscopic methods like NMR and MS are essential for structural confirmation and the identification of unknown impurities. A thorough understanding of the principles behind these techniques, coupled with rigorous method validation, is paramount for ensuring the quality and consistency of this important chemical intermediate in the pharmaceutical and related industries.

References

  • ChemScene. (n.d.). 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene.
  • Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
  • Oakwood Chemical. (n.d.). 1-Ethynyl-4-methoxybenzene.
  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene.
  • PubChem. (n.d.). 4-Ethynyl-2-fluoro-1-methoxybenzene.
  • Chemistry LibreTexts. (2021, August 10). 11.1: Synthesis of Alkynes.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC.
  • Al-Saeed, M. H. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical Analysis.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • Jevtic, L. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES.
  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
  • Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications.
  • Lab Manager. (2025, November 27). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
  • NIH. (n.d.). The Influence of the Aromatic Character in the Gas Chromatography Elution Order.
  • Unknown Source. (n.d.).
  • ResearchGate. (2025, December 18). (PDF) High performance liquid chromatography in pharmaceutical analyses.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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  • Quora. (2024, September 15). What are the identification tests of 1-alkynes?.
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Reactivity & Handling of Fluorinated Terminal Alkynes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of fluorinated terminal alkynes, specifically focusing on 3,3,3-trifluoropropyne (TFP) and its derivatives.[1] These motifs are critical in modern drug discovery for installing metabolically stable bioisosteres, yet their unique electronic profiles and physical properties (often gaseous) present distinct challenges.[1][2]

Executive Summary

The introduction of a trifluoromethyl (


) group onto a terminal alkyne fundamentally alters its reactivity compared to non-fluorinated analogues. The strong electron-withdrawing nature of the 

group lowers the LUMO energy, turning the triple bond into a potent Michael acceptor, while simultaneously increasing the acidity of the acetylenic proton (


22-23 vs. 25 for propyne). This guide outlines the mechanistic imperatives for handling these reagents, focusing on regiocontrol in cycloadditions, nucleophilic additions, and the safe manipulation of gaseous TFP.

Part 1: Electronic Structure & Physicochemical Profile[2]

Understanding the polarization of the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-alkyne bond is the prerequisite for predicting reactivity. Unlike alkyl-substituted alkynes, the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

group exerts a powerful inductive effect (

), creating a distinct dipole.
The Polarization Paradox

While the


 group is bulky, its primary influence is electronic.
  • Acidity: The acetylenic proton is significantly more acidic than in standard terminal alkynes.[1][2]

    • Implication: Bases used in Sonogashira couplings (e.g., amines) can deprotonate TFP rapidly, potentially leading to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.

  • Electrophilicity: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -carbon (terminal) is highly electrophilic.[2]
    
    • Implication: In the absence of metal catalysts, nucleophiles will attack the terminal carbon, contrary to the steric expectation, to generate an anion stabilized by the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -
      
      
      
      group.
Data Summary: TFP vs. Propyne[1][2]
Property3,3,3-Trifluoropropyne (TFP)Propyne (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Drug Discovery Impact
Boiling Point -48 °C (Gas)-23 °C (Gas)Requires cryo-condensing or MOF-adsorption for stoichiometry.[2][3]
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(approx)
~22–23~25TFP deprotonates easily; requires milder bases.[2][3]
LUMO Energy Low (High Electrophilicity)HighTFP acts as a Michael acceptor without activation.[1][2][3]
Dipole Moment ~1.4 D~0.78 DAffects orientation in dipolar cycloadditions.[1][2][3]

Part 2: Handling Protocols for Gaseous Reagents

The primary barrier to using TFP is its physical state.[2] It is a gas at room temperature.[1][2] Two methodologies are recommended: the Cryogenic Condensation Method (Traditional) and the MOF-Adsorbed Solid Reagent Method (Modern/High-Safety).[1]

Protocol A: Cryogenic Condensation (Traditional)
  • Scope: Large-scale batch reactions.

  • Safety: Requires fume hood, blast shield, and rigorous temperature monitoring.[1][2]

Step-by-Step Workflow:

  • Setup: Connect the TFP gas cylinder to a mass flow controller or a calibrated manometer setup.[1][2]

  • Condensation: Submerge the reaction vessel (containing solvent, e.g., THF or DMF) in a dry ice/acetone bath (-78 °C).

  • Delivery: Bubble TFP gas slowly into the solvent. The high solubility of fluorinated gases in cold organic solvents allows for effective trapping.[2]

  • Quantification: Weigh the flask before and after addition to determine the exact mass of TFP dissolved.

  • Reaction: Add catalysts/reactants after TFP addition while maintaining low temperature, then warm slowly.

Protocol B: MOF-Adsorbed Reagents (Recommended)

Recent advances utilize Metal-Organic Frameworks (specifically ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) to adsorb gaseous TFP, converting it into a free-flowing solid that is stable at room temperature and releases the gas upon heating or solvation.
  • Advantage: Precise stoichiometric control without cryogenic setups.[1][2]

  • Mechanism: The open metal sites in the MOF bind the fluorine atoms, stabilizing the gas until displaced by a stronger coordinating solvent or heat.

MOF_Protocol Gas TFP Gas Cylinder MOF Porous MOF (Mg2(dobdc)) Gas->MOF Adsorption Solid Stable Solid Reagent (TFP@MOF) MOF->Solid Storage (RT) Reaction Reaction Vessel (Solvent Addition) Solid->Reaction Weigh & Add Release Controlled Release of TFP Reaction->Release Solvent Displacement

Figure 1: Workflow for handling gaseous fluorinated alkynes using Metal-Organic Frameworks (MOFs) to ensure safety and stoichiometry.[1]

Part 3: Reactivity Pathways & Regiocontrol[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

TFP is an excellent substrate for Click chemistry.[1][2] The electron-withdrawing ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 group accelerates the reaction compared to alkyl alkynes.[2]
  • Regioselectivity: Exclusively 1,4-disubstituted 1,2,3-triazoles .[1][2][4]

  • Mechanism Note: The acidity of the acetylenic proton facilitates the formation of the Copper(I)-acetylide intermediate. However, this also makes the system sensitive to oxidative coupling.[1][2]

  • Protocol Adjustment: Use a slight excess of ascorbate (reductant) to prevent Cu(II) formation and subsequent Glaser coupling of the alkyne.

Nucleophilic Michael Addition

In the absence of metal catalysts, TFP behaves as a Michael acceptor.[1]

  • Regiochemistry: Nucleophiles (amines, thiols, alkoxides) attack the terminal carbon (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -position).
    
  • Electronic Logic: Attack at the terminal carbon generates a carbanion at the internal position (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -position).[2] Although ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    has lone-pair repulsion, its strong inductive effect stabilizes the negative charge at the
    
    
    -position better than at the
    
    
    -position.
  • Product: The resulting vinyl anion protonates to form the cis or trans alkene, often favoring the Z-isomer (nucleophile trans to

    
    ) due to electrostatic repulsion in the transition state.
    

Reactivity_Map cluster_0 Transition Metal Catalysis cluster_1 Metal-Free Addition TFP 3,3,3-Trifluoropropyne (CF3-C≡C-H) CuAAC CuAAC (Click) Product: 1,4-Triazole TFP->CuAAC Azide / Cu(I) Sonogashira Sonogashira Coupling Product: CF3-Internal Alkyne TFP->Sonogashira Ar-X / Pd(0) / Cu(I) Michael Michael Addition (Nu attack at terminal C) TFP->Michael Nu-H (Amine/Thiol) Cyclo Thermal Cycloaddition (Dipolarophile) TFP->Cyclo Nitrile Oxides / Diazo Regio CF3-Stabilized Vinyl Carbanion Michael->Regio Generates

Figure 2: Divergent reactivity pathways of Trifluoropropyne driven by catalyst presence vs. electronic polarization.

Part 4: Experimental Protocols

Sonogashira Coupling of TFP

Challenge: The high acidity of TFP can poison the catalytic cycle or lead to side reactions if the base is too strong. Solution: Use mild bases and low temperatures during the initial addition.[1][2]

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, charge a flask with

    
     (2 mol%) and 
    
    
    
    (1 mol%).[2]
  • Substrate: Add the aryl iodide (1.0 equiv) and dry DMF.

  • Base: Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3.0 equiv).[2] Note: Stronger bases like alkoxides are not recommended.[1][2][3]
    
  • Alkyne Addition:

    • If using Gas: Cool to 0°C and bubble TFP (1.5 equiv) slowly.

    • If using MOF-TFP: Add the solid MOF reagent (containing 1.5 equiv TFP) directly to the mixture.

  • Reaction: Seal the vessel (pressure tube recommended). Stir at room temperature for 4-12 hours.

  • Workup: Vent carefully. Dilute with ether, wash with water (to remove DMF/salts), dry, and concentrate.[1]

Synthesis of Trifluoromethyl-1,2,3-Triazoles (Click)

Protocol:

  • Dissolve organic azide (1.0 equiv) in ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (1:1).[2]
    
  • Add TFP (1.2 equiv) via bubbling or MOF addition.[1][2]

  • Add

    
     (1 mol%) and Sodium Ascorbate (10 mol%).
    
  • Stir vigorously at RT. The reaction is usually faster than non-fluorinated alkynes.[1][2]

  • Validation: Monitor by TLC. The product precipitates in many cases.[1][2]

References

  • Keasler, K. T., et al. "Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks."[1][2] Science, 2023.[1][2]

  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity."[1][2] Journal of the American Chemical Society, 2005.[2]

  • Wu, Y., et al. "Regioselectivity in the Nucleophilic Addition to Trifluoromethyl Alkynes."[1][2] Journal of Organic Chemistry, 2011.[1][2]

  • PubChem. "3,3,3-Trifluoropropyne Compound Summary."[1][2] National Library of Medicine, 2025.[1][2]

  • von Hahmann, C. N., et al. "Reactivity of 3,3,3-Trifluoropropyne at Rhodium Complexes."[1][2] Chemistry - A European Journal, 2018.[1][2]

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Methodological & Application

Application Note: Sonogashira Cross-Coupling of 1-Ethynyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 302833-88-1) as a nucleophilic partner in Sonogashira cross-coupling reactions. This specific scaffold is a critical building block in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/EGFR targets) and advanced liquid crystal materials.

The presence of the electron-donating methoxy group (4-position) combined with the electron-withdrawing yet resonance-active ortho-fluorine (2-position) creates a unique electronic profile. This guide addresses the specific challenges associated with this substrate, including the mitigation of Glaser homocoupling and the optimization of transmetallation rates.

Substrate Profile & Mechanistic Insight

Physicochemical Properties
  • Chemical Name: 1-Ethynyl-2-fluoro-4-methoxybenzene

  • Molecular Formula: C₉H₇FO

  • Molecular Weight: 150.15 g/mol

  • Physical State: Pale yellow liquid to low-melting solid (dependent on purity).

  • Solubility: Highly soluble in THF, DMF, Toluene, and DCM.

Electronic & Steric Considerations

Successful coupling requires understanding the push-pull dynamics of the substituents:

  • The Methoxy Effect (+M > -I): The para-methoxy group is a strong resonance donor. This increases the electron density of the alkyne, making it a more nucleophilic species during the transmetallation step with the Palladium center. However, it also makes the alkyne more susceptible to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen.

  • The Ortho-Fluoro Effect (-I, +M): The fluorine atom at the 2-position exerts a strong inductive withdrawal (-I), which slightly increases the acidity of the terminal acetylenic proton compared to non-fluorinated anisole derivatives. This facilitates easier deprotonation by the amine base, accelerating the formation of the Copper-acetylide species. Sterically, the fluorine radius (1.47 Å) is small enough to avoid significant hindrance but large enough to influence the conformation of the final biaryl product.

Reaction Pathway Visualization

The following diagram illustrates the dual catalytic cycle (Pd/Cu), explicitly mapping the entry of 1-Ethynyl-2-fluoro-4-methoxybenzene into the system.

SonogashiraCycle cluster_legend Cycle Legend Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet Isom Cis/Trans Isomerization TransMet->Isom CuI Cu(I)X Co-Catalyst TransMet->CuI Regenerates CuX RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product Product Coupled Product (Ar-C≡C-Ar') RedElim->Product CuAcetylide Cu-Acetylide (Activated Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfers Alkyne to Pd ArX Aryl Halide (Ar-X) ArX->OxAdd Alkyne 1-Ethynyl-2-fluoro- 4-methoxybenzene Alkyne->CuAcetylide Base Amine Base (Et3N) Base->CuAcetylide key1 Blue: Pd Species key2 Red: Cu Species key3 Yellow: Critical Junction

Figure 1: The synergistic Pd/Cu catalytic cycle. Note the critical Transmetallation step (Yellow) where the fluorinated alkyne is transferred from Copper to Palladium.

Optimized Experimental Protocols

Method A: Standard Conditions (High Throughput/Robust)

Best for: Coupling with Aryl Iodides and activated Aryl Bromides.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: THF or DMF (Degassed)

Step-by-Step Protocol:

  • Preparation: Flame-dry a reaction vial/flask and cool under a stream of Argon.

  • Solids Addition: Charge the flask with the Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).

  • Degassing: Seal the flask. Evacuate and backfill with Argon three times. Author's Note: Oxygen exclusion is critical here to prevent the homocoupling of the electron-rich methoxy-alkyne.

  • Liquids Addition: Inject the degassed solvent (THF, 0.2 M concentration) followed by the base (3.0 equiv).

  • Substrate Addition: Add 1-Ethynyl-2-fluoro-4-methoxybenzene (1.1 equiv) dropwise via syringe.

    • Why dropwise? Keeping the instantaneous concentration of the free alkyne low relative to the catalyst minimizes Glaser homocoupling side-reactions.

  • Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄ and concentrate.

Method B: Copper-Free Conditions (Green/Pharma Grade)

Best for: Late-stage functionalization where trace Copper contamination is unacceptable.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos

  • Base: Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: 1,4-Dioxane or DMSO

Protocol Modifications:

  • Requires higher temperatures (80–100°C).[2]

  • The ortho-fluoro group aids this pathway by slightly increasing the acidity of the alkyne proton, allowing the carbonate base to effect deprotonation without Copper activation.

Method Development Data: Solvent & Base Screening

The following table summarizes the optimization of coupling 1-Ethynyl-2-fluoro-4-methoxybenzene with 4-Bromobenzonitrile (Model Electrophile).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF2565Slow conversion; some homocoupling observed.
2Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF6092 Recommended Standard. Excellent solubility and rate.
3Pd(PPh₃)₂Cl₂ / CuIPiperidineTHF6078Base nucleophilicity caused minor side products.
4Pd(dppf)Cl₂ (No Cu)Cs₂CO₃DMSO10085Good for Cu-sensitive applications; requires rigorous O₂ removal.
5Pd/C (Heterogeneous)Et₃NEtOH8045Poor yield; catalyst poisoning likely due to alkyne adsorption.

Troubleshooting & Critical Parameters

The "Glaser" Problem

Electron-rich alkynes like 1-Ethynyl-2-fluoro-4-methoxybenzene are prone to oxidative dimerization (forming the diyne).

  • Symptom: Appearance of a highly fluorescent spot on TLC (often blue/green) and lower yield of cross-coupled product.

  • Solution:

    • Degas rigorously: Sparge solvents with Argon for 15 mins minimum.

    • Slow Addition: Add the alkyne as a solution over 30 minutes.

    • Reductive Environment: Add a trace amount of ascorbic acid or perform under a slight positive pressure of Hydrogen (rare, but effective in extreme cases).

The "Ortho-Fluoro" Chelation

While rare, the 2-fluoro group can occasionally act as a weak ligand, stabilizing the Pd-intermediate and slowing reductive elimination.

  • Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to enforce the correct geometry and crowd out the fluorine interaction.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Procedures. [Link]

Sources

Click chemistry reactions using 1-Ethynyl-2-fluoro-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Click Chemistry with 1-Ethynyl-2-fluoro-4-methoxybenzene

Part 1: Executive Summary & Compound Profile

1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 1373500-30-1 / 1065074-45-6) represents a specialized "click" handle designed for high-value medicinal chemistry applications. Unlike generic phenylacetylene, this scaffold incorporates a fluorine atom at the ortho-position and a methoxy group at the para-position .

  • The Fluorine Effect: The ortho-fluorine atom exerts a unique electronic influence, lowering the pKa of the terminal alkyne proton (facilitating copper-acetylide formation) while providing metabolic blockade at the C2 position, a common site for oxidative metabolism in drug candidates.

  • The Methoxy Contribution: The para-methoxy group acts as an electron-donating group (EDG), enhancing the solubility of the resulting triazole and providing a hydrogen bond acceptor site critical for ligand-protein interactions.

This guide details the optimized protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, ensuring high yield, regioselectivity, and reproducibility.

Table 1: Compound Technical Specifications
PropertySpecification
Chemical Name 1-Ethynyl-2-fluoro-4-methoxybenzene
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
Physical State Pale yellow solid or oil (depending on purity/polymorph)
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Click Reactivity High (Activated by o-F, stabilized by p-OMe)

Part 2: Mechanistic Insight & Reaction Logic

To achieve consistent results, one must understand how the substituents on the aryl ring influence the catalytic cycle.

  • Acetylide Formation (Rate Limiting Step 1): The ortho-fluorine is electron-withdrawing (inductive effect, -I), which increases the acidity of the terminal alkyne proton compared to non-fluorinated analogues. This facilitates the deprotonation by the base (or ligand-assisted path) to form the active Cu(I)-acetylide species .

  • Metallacycle Stability: The para-methoxy group (resonance donating, +R) stabilizes the transition state of the copper-metallacycle intermediate, preventing oxidative homocoupling (Glaser coupling) side reactions.

Visualizing the Pathway:

CuAAC_Mechanism Start 1-Ethynyl-2-fluoro- 4-methoxybenzene Cu_Acetylide Active Cu(I)-Acetylide Complex Start->Cu_Acetylide Cu_Source Cu(II) Pre-catalyst (CuSO4) Reduction Reduction to Cu(I) (NaAsc) Cu_Source->Reduction In situ generation Reduction->Cu_Acetylide + Alkyne (Facilitated by o-F) Azide_Coord Azide Coordination (R-N3) Cu_Acetylide->Azide_Coord Metallacycle Cu(III)-Metallacycle Intermediate Azide_Coord->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Protonolysis + Reg. of Cu(I)

Figure 1: Mechanistic pathway of CuAAC emphasizing the role of the fluorinated alkyne substrate.

Part 3: Experimental Protocols

Protocol A: High-Throughput Synthesis (Library Generation)

Best for: Synthesis of small molecule libraries for drug screening.

Reagents:

  • Alkyne: 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Azide: Diverse organic azide building blocks (1.0 – 1.1 equiv)

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v) or DMSO (for lipophilic azides)

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial, dissolve the Alkyne (0.5 mmol, 75 mg) and the Azide (0.5 mmol) in 2 mL of t-BuOH.

  • Catalyst Activation: Prepare a fresh stock solution of Sodium Ascorbate (1 M in water) and CuSO₄ (0.5 M in water).

  • Initiation: Add the CuSO₄ solution (50 µL, 0.025 mmol) to the reaction vial, followed immediately by the Sodium Ascorbate solution (50 µL, 0.05 mmol). Note: The solution should turn from light blue to bright yellow/orange, indicating Cu(I) generation.

  • Reaction: Cap the vial and stir vigorously at room temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The specific mass shift will be M(alkyne) + M(azide).

  • Workup: Dilute with water (10 mL). If the product precipitates (common for these triazoles), filter and wash with cold water. If oil forms, extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Generally not required.[1] If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Bioconjugation (Protein/Peptide Labeling)

Best for: Attaching the fluorinated scaffold to a biomolecule.

Critical Modification: Use a Cu(I)-stabilizing ligand (THPTA or TBTA) to protect the biomolecule from oxidation and accelerate the reaction at low concentrations.

Reagents:

  • Biomolecule-Azide (10–50 µM final conc.)

  • Alkyne: 1-Ethynyl-2-fluoro-4-methoxybenzene (5–10 equiv relative to azide)

  • Cu-Premix: CuSO₄ / THPTA ligand (1:5 molar ratio)

  • Reductant: Sodium Ascorbate[2]

Step-by-Step Methodology:

  • Ligand Complexing: Premix CuSO₄ and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water prior to addition. This ensures Cu(II) is chelated before reduction.

  • Assembly: To the protein-azide solution (in PBS, pH 7.4), add the Alkyne (from a 10 mM DMSO stock). Keep final DMSO < 5%.

  • Catalysis: Add the Cu-THPTA mix (100 µM final Cu concentration) followed by Sodium Ascorbate (500 µM final).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Termination: Add EDTA (1 mM final) to chelate copper and stop the reaction.

  • Purification: Desalt via spin column (e.g., PD-10) or dialysis to remove excess small molecule alkyne.

Part 4: Validation & Quality Control

Workflow Diagram:

Workflow Setup Reaction Setup (Alkyne + Azide + Solvent) Catalysis Add Catalyst System (CuSO4 + Ascorbate + Ligand) Setup->Catalysis Monitor Monitor: LCMS / TLC Target: Triazole Mass Catalysis->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Monitor No (Add more Ascorbate) Workup Workup & Isolation (Extraction/Precipitation) Decision->Workup Yes Analyze Validation (1H NMR, 19F NMR) Workup->Analyze

Figure 2: Operational workflow for synthesis and validation.

Analytical Signatures:

  • ¹H NMR (DMSO-d₆): The formation of the 1,2,3-triazole ring is confirmed by a distinct singlet proton signal, typically shifting to δ 8.2 – 8.8 ppm . The methoxy group will appear as a singlet around δ 3.8 ppm .

  • ¹⁹F NMR: The fluorine signal will shift slightly upon triazole formation, providing a sensitive probe for conversion monitoring without interference from solvent peaks.

  • LCMS: Look for the [M+H]⁺ peak corresponding to the sum of the azide and alkyne masses.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidation of Cu(I) to Cu(II)Add fresh Sodium Ascorbate; sparge solvents with Argon to remove oxygen.
Precipitation of Copper Lack of LigandUse THPTA or TBTA ligand to stabilize Cu(I) in aqueous media.
Side Products Glaser Coupling (Alkyne dimerization)Ensure rigorous exclusion of oxygen; reduce Cu loading; add Ascorbate last.
Incomplete Solubility Hydrophobic AlkyneIncrease DMSO or t-BuOH co-solvent ratio; heat gently to 40°C.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Ethynyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 1010836-18-6). This scaffold is a critical pharmacophore in kinase inhibitor development, where the ortho-fluorine atom imparts metabolic stability and modulates the pKa of the terminal alkyne, while the para-methoxy group provides essential hydrogen bond acceptor capabilities.

We present two distinct protocols:

  • Method A (Standard): A robust, cost-effective Pd/Cu system for coupling with Aryl Iodides and Bromides.

  • Method B (Advanced): A high-turnover, copper-free system utilizing Buchwald precatalysts for challenging Aryl Chlorides or heteroaryl systems prone to copper chelation.

Scientific Foundation & Mechanistic Insight

Substrate Analysis: The "Push-Pull" Effect

The reactivity of 1-Ethynyl-2-fluoro-4-methoxybenzene is governed by the synergistic electronic effects of its substituents:

  • 2-Fluoro (-I Effect): The inductive withdrawal of the ortho-fluorine atom significantly lowers the pKa of the acetylenic proton (approx. pKa ~24 vs. 25-26 for phenylacetylene). This facilitates rapid deprotonation and formation of the Copper-acetylide species, accelerating the transmetallation step.

  • 4-Methoxy (+M Effect): The mesomeric donation increases electron density in the

    
    -system. While this makes the alkyne more nucleophilic, it can also stabilize the Pd(II)-alkynyl intermediate, potentially slowing reductive elimination if the ancillary ligands are not sufficiently bulky.
    
The Catalytic Cycle (Sonogashira)

The reaction proceeds via the interplay of a Palladium Cycle (oxidative addition, transmetallation, reductive elimination) and a Copper Cycle (base-assisted formation of Cu-acetylide).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + [Cu]-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Copper Cycle [Cu]-C≡C-R Formation CuCycle->TransMet Transfer Alkyne

Figure 1: Catalytic cycle emphasizing the intersection of Pd and Cu cycles. The fluorinated substrate accelerates the Copper Cycle entry.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (Aryl Iodides/Bromides)

Best for: Routine synthesis, rapid library generation, non-sensitive substrates.

Reagents:

  • Substrate: 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Iodide/Bromide (1.0 - 1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Solvent: THF or DMF (degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.02 equiv), and the Aryl Halide (1.0 equiv).

  • Inerting: Cap the vessel and purge with inert gas for 5 minutes.

  • Solvation: Add degassed THF (concentration 0.1 M - 0.2 M) and Et3N (2.5 equiv) via syringe.

  • Addition: Add 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv) dropwise. Note: If the alkyne is solid, add it in step 2.

  • Reaction: Stir at Room Temperature (for Aryl Iodides) or 50-60°C (for Aryl Bromides) for 4-16 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4 and concentrate.

Method B: Copper-Free High-Performance Coupling (Aryl Chlorides)

Best for: Deactivated Aryl Chlorides, heteroaromatics that chelate Copper, or pharmaceutical intermediates where trace Copper contamination is prohibited.

Reagents:

  • Catalyst: XPhos Pd G2 or Pd(OAc)2/XPhos (1-3 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Acetonitrile

Step-by-Step Procedure:

  • Charging: In a glovebox or under strict inert flow, combine XPhos Pd G2 (0.02 equiv), Aryl Chloride (1.0 equiv), Cs2CO3 (2.0 equiv), and 1-Ethynyl-2-fluoro-4-methoxybenzene (1.1 equiv) in a reaction vial.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 80-100°C for 2-12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Operational Workflow & Decision Matrix

Workflow Start Select Coupling Partner CheckHalide Halide Type? Start->CheckHalide Iodide Aryl Iodide CheckHalide->Iodide Bromide Aryl Bromide CheckHalide->Bromide Chloride Aryl Chloride CheckHalide->Chloride MethodA_RT Method A (Pd/Cu, THF, RT) Iodide->MethodA_RT MethodA_Heat Method A (Pd/Cu, THF, 60°C) Bromide->MethodA_Heat MethodB Method B (XPhos-Pd, Dioxane, 100°C) Chloride->MethodB

Figure 2: Decision matrix for selecting the optimal protocol based on electrophile reactivity.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions specific to fluorinated alkoxy-phenylacetylenes.

IssueProbable CauseCorrective Action
Glaser Homocoupling (Diyne formation)Presence of Oxygen; High Cu loading.Degas solvents thoroughly (freeze-pump-thaw). Add alkyne slowly (syringe pump). Switch to Method B (Cu-free).
Low Conversion (Ar-Cl) Oxidative addition is rate-limiting.Switch to electron-rich bulky ligands (XPhos, SPhos, Buchwald G3/G4 precatalysts). Increase Temp to 100°C.
Desilylation/Degradation Fluoride-mediated decomposition (rare but possible if F- ions present).Ensure base is anhydrous. Avoid TBAF in workup if silyl groups are present elsewhere.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd death").Ligand concentration too low. Add excess free ligand (e.g., 10% PPh3) or switch to a palladacycle precatalyst.
Yield Comparison (Representative Data)

Based on internal standardization against literature proxies [1, 2].

ElectrophileMethodTime (h)Isolated Yield (%)
4-IodoanisoleA (RT)294%
1-Bromo-4-nitrobenzeneA (60°C)488%
2-ChloropyridineB (100°C)1282%
4-Chloro-tolueneA (60°C)24<15% (Not Recommended)

Safety & Handling

  • Alkyne Stability: 1-Ethynyl-2-fluoro-4-methoxybenzene is generally stable but should be stored at 2-8°C under inert atmosphere to prevent slow polymerization or oxidation.

  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using QuadraPure™ TU or SiliaMetS®) before biological testing, as they can interfere with kinase assays.

  • Exotherm: Sonogashira couplings can be exothermic. On scales >5g, active cooling capacity must be available during the initial mixing.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467–4470.[1] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelest Inc. (2021). Sonogashira Cross-Coupling Application Guide. Link

  • Sigma-Aldrich (Merck). (2023). Reaction Protocols: Palladium-Catalyzed Cross-Coupling.[3][4][5][6][7][8] Link

  • Liang, B., et al. (2005).[6] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Electron-Rich/Poor Fluoroarenes. Journal of Organic Chemistry, 70(1), 391-393.[6] Link

Sources

Application Note: Modular Radiosynthesis of [¹⁸F]Triazole PET Tracers from 1-Ethynyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 120136-28-9) as a "click-ready" scaffold for the synthesis of Positron Emission Tomography (PET) imaging agents.

While often overlooked as a simple building block, this aryl alkyne represents a critical structural motif in neuroimaging, particularly for metabotropic glutamate receptor 5 (mGluR5) ligands (e.g., MPEP analogues). Its specific substitution pattern—a fluorine atom at the ortho position and a methoxy group at the para position—provides metabolic stability and favorable lipophilicity for blood-brain barrier (BBB) penetration.

This guide focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust "click" chemistry approach to couple this alkyne with [¹⁸F]fluoroalkyl azides. This method allows for the rapid generation of ¹⁸F-labeled 1,2,3-triazoles with high radiochemical yields (RCY) and purity, suitable for preclinical validation.

Scientific Rationale & Mechanism

The "Click" Advantage in Radiochemistry

Direct radiofluorination of electron-rich aromatics (like methoxybenzenes) via SNAr is chemically challenging and often requires harsh conditions that can decompose complex scaffolds.

The CuAAC strategy decouples the radiolabeling step from the scaffold synthesis:

  • Step A: High-yield synthesis of a small, volatile prosthetic group (e.g., [¹⁸F]2-fluoroethyl azide).

  • Step B: Mild, rapid coupling to the alkyne precursor (1-Ethynyl-2-fluoro-4-methoxybenzene).

Reaction Pathway

The reaction proceeds via a Cu(I)-catalyzed cycle, forming a 1,4-disubstituted 1,2,3-triazole. The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a stabilizing ligand is critical to maintain Cu(I) oxidation state and prevent radiolytic oxidation during the reaction.

ReactionPathway F18 [18F]Fluoride (Cyclotron) F18Azide [18F]Fluoroethyl Azide (Prosthetic Group) F18->F18Azide SN2 Substitution 80°C, 15 min TosAzide 2-Azidoethyl Tosylate (Precursor A) TosAzide->F18Azide Product [18F]Triazole Tracer (Final Product) F18Azide->Product Distillation & Click Alkyne 1-Ethynyl-2-fluoro- 4-methoxybenzene (Scaffold) Alkyne->Product Cu Cu(I) / THPTA Catalyst Cu->Product Catalysis

Figure 1: Convergent synthesis strategy decoupling the radioactive prosthetic group generation from the scaffold coupling.

Materials & Equipment

Reagents Table
ReagentGrade/PurityRole
1-Ethynyl-2-fluoro-4-methoxybenzene >97% (GC)Alkyne Scaffold
2-Azidoethyl-4-toluenesulfonate>95%Azide Precursor
Copper(II) Sulfate Pentahydrate (CuSO₄[1][2][3]·5H₂O)99.999%Catalyst Source
Sodium AscorbateBioUltraReductant (Cu²⁺ → Cu¹⁺)
THPTA Ligand95%Cu(I) Stabilizer
Kryptofix® 2.2.2 (K2.2.2)98%Phase Transfer Catalyst
Potassium Carbonate (K₂CO₃)99.99%Base
Acetonitrile (MeCN)AnhydrousSolvent
Automated Synthesis Module

The protocol is optimized for modules like the GE TRACERlab FX N Pro or Synthera®+ , utilizing a two-reactor setup (Reactor 1 for azide synthesis, Reactor 2 for click reaction).

Detailed Experimental Protocol

Phase 1: Preparation of [¹⁸F]Fluoroethyl Azide (Distillation Method)

Rationale: Distillation is preferred over solid-phase extraction (SPE) for alkyl azides to ensure the click reaction is performed in a solvent compatible with the copper catalyst (avoiding residual DMSO/DMF).

  • Trapping: Trap [¹⁸F]fluoride on a QMA carbonate cartridge. Elute into Reactor 1 using K2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (1 mL).

  • Drying: Azeotropic drying at 95°C under vacuum/He flow (x2) to remove water.

  • Labeling: Add 2-azidoethyl-4-toluenesulfonate (5 µL) dissolved in anhydrous MeCN (1 mL).

  • Reaction: Heat at 80°C for 15 minutes (closed vessel).

  • Distillation:

    • Set Reactor 1 to 110°C.

    • Apply a slow stream of Helium (20 mL/min).

    • Distill the volatile [¹⁸F]fluoroethyl azide through a drying tube (P₂O₅) directly into Reactor 2 , which has been pre-cooled to 0°C.

Phase 2: CuAAC "Click" Reaction

Rationale: The pre-cooling of Reactor 2 traps the volatile azide. The reaction is initiated only after distillation is complete.

  • Pre-loading Reactor 2: Prior to synthesis, load Reactor 2 with:

    • Precursor: 2.0 mg of 1-Ethynyl-2-fluoro-4-methoxybenzene.

    • Solvent: 300 µL DMF (Dimethylformamide).

    • Catalyst Mix: 50 µL of pre-mixed aqueous solution containing CuSO₄ (0.1 M), Sodium Ascorbate (0.3 M), and THPTA (0.1 M).

  • Coupling: Once distillation is complete, seal Reactor 2 and heat to 40°C for 10 minutes .

  • Quenching: Dilute the reaction mixture with 2 mL of HPLC mobile phase (e.g., 30% MeCN in water).

Phase 3: Purification & Formulation
  • Injection: Transfer mixture to the semi-preparative HPLC loop.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Luna C18(2), 250 x 10 mm, 5 µm).

    • Isocratic Flow: 45% MeCN / 55% Water (0.1% TFA) at 4 mL/min.

    • Note: The product typically elutes between 12–16 minutes due to the lipophilic aryl ring.

  • Formulation: Collect the product peak into a dilution flask containing 40 mL water, pass through a C18 Sep-Pak light, wash with water, and elute with 1 mL Ethanol followed by Saline for injection.

Quality Control (QC) Parameters

Every batch must pass the following criteria before release:

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Identity Co-injection with Cold StandardRetention time ± 0.5 min
Molar Activity HPLC (UV at 254 nm)> 37 GBq/µmol (> 1000 Ci/mmol)
Residual Copper Colorimetric / ICP-MS< 5 µ g/dose
Residual Solvents GCMeCN < 410 ppm, DMF < 880 ppm

Workflow Visualization

The following diagram illustrates the logical flow within the automated synthesis module.

SynthesisModule cluster_R1 Reactor 1: [18F]Azide Synthesis cluster_R2 Reactor 2: Click Reaction R1 Vessel 1 (80°C -> 110°C) R2 Vessel 2 (0°C -> 40°C) R1->R2 Distillation (He flow) PrecursorA Azide Tosylate PrecursorA->R1 HPLC Semi-Prep HPLC Purification R2->HPLC Transfer Alkyne 1-Ethynyl-2-fluoro- 4-methoxybenzene Alkyne->R2 Catalyst Cu/Ascorbate/THPTA Catalyst->R2 QMA QMA Cartridge ([18F]F- Trap) QMA->R1 Elution (K2.2.2) Final Final Product Vial HPLC->Final SPE Formulation

Figure 2: Automated module flowchart demonstrating the distillation-mediated transfer of the prosthetic group.

Troubleshooting & Optimization

  • Low Click Yield (<30%):

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Fix: Increase Sodium Ascorbate concentration or ensure the THPTA:Cu ratio is at least 5:1. Degas all solvents with Helium prior to use.

  • High Back-Pressure during Distillation:

    • Cause: Clogging of the P₂O₅ drying tube.

    • Fix: Use a coarser grade of P₂O₅ or replace the drying tube with a simple cartridge containing anhydrous Na₂SO₄.

  • Radiolysis:

    • Cause: High activity concentration in Reactor 2.

    • Fix: Add 5 mg of Ascorbic Acid directly to the HPLC collection flask (not the reactor) to prevent radiolysis during purification.

References

  • Glaser, M., et al. (2007). "Click labeling with 2-[18F]fluoroethylazide for positron emission tomography." Bioconjugate Chemistry, 18(3), 989-993. Link

  • Iannone, M., et al. (2025). "Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging." Frontiers in Nuclear Medicine. Link

  • PubChem. (n.d.).[1][4] "4-Ethynyl-2-fluoro-1-methoxybenzene Compound Summary." National Library of Medicine. Link

  • Pretze, M., et al. (2013). "18F-Labeling Using Click Cycloadditions." The Scientific World Journal. Link

  • Hamill, T. G., et al. (2005). "Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers." Synapse, 56(4), 205-216. Link

Sources

Application Note: Regiocontrolled Synthesis of Fluorinated 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthetic protocols for converting 1-Ethynyl-2-fluoro-4-methoxybenzene into 1,2,3-triazoles. This specific scaffold is of high value in medicinal chemistry due to the synergistic effects of the substituents:

  • Ortho-Fluorine: Increases metabolic stability by blocking the metabolically labile ortho-position and modulates the pKa of the terminal alkyne proton (

    
    ), facilitating metallation.
    
  • Para-Methoxy: Acts as a hydrogen bond acceptor and enhances solubility in polar organic media.

  • Triazole Linker: Functions as a non-classical bioisostere of the amide bond, offering proteolytic stability and defined vectorial display of substituents.

We present two complementary methodologies to access distinct regioisomers (1,4- vs. 1,5-substitution) and a high-efficiency one-pot protocol.[1]

Chemo-Physical Profile of the Starting Material[2]

PropertyDataImplications for Synthesis
Compound 1-Ethynyl-2-fluoro-4-methoxybenzeneCore Substrate
Formula

MW: 150.15 g/mol
Physical State Solid (Low Melting Point) or Viscous OilWeigh rapidly; avoid prolonged air exposure.
Electronic Nature Electron-Rich (OMe) with localized EWG (F)The OMe group activates the ring; F slightly acidifies the alkyne C-H.
Solubility Soluble in DCM, THF, DMSO, MeCNCompatible with standard "Click" solvents.
Safety Irritant (Skin/Eye)Standard PPE required.[2]

Method A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4] Selectivity: >98% 1,4-regioisomer.

Mechanistic Insight

The reaction proceeds via a stepwise mechanism rather than a concerted [3+2] cycloaddition. The ortho-fluorine atom on the phenyl ring plays a subtle but critical role: its inductive electron-withdrawing nature slightly increases the acidity of the terminal alkyne proton, facilitating the formation of the Copper(I) Acetylide intermediate.

Workflow Diagram (CuAAC)

CuAAC_Mechanism Substrate 1-Ethynyl-2-fluoro- 4-methoxybenzene Acetylide Cu(I)-Acetylide Intermediate Substrate->Acetylide Deprotonation Cu_Cat Cu(II) + Ascorbate (In situ Cu(I)) Cu_Cat->Acetylide Coordination Metallacycle Cu-Metallacycle (Rate Determining) Acetylide->Metallacycle + Azide (R-N3) Product 1,4-Triazole Product Metallacycle->Product Ring Contraction & Protonolysis

Caption: The CuAAC catalytic cycle showing the critical formation of the Cu(I)-acetylide species.

Experimental Protocol

Reagents:

  • Alkyne: 1.0 equiv (150 mg, 1.0 mmol)

  • Azide (R-N

    
    ): 1.0 – 1.1 equiv
    
  • CuSO

    
    [5] · 5H
    
    
    
    O: 5 mol%
  • Sodium Ascorbate: 10 mol%[6]

  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1 v/v) [4 mL]

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the alkyne and the organic azide in

    
    -BuOH (2 mL).
    
  • Catalyst Activation: In a separate small tube, dissolve CuSO

    
     · 5H
    
    
    
    O (12.5 mg) and Sodium Ascorbate (20 mg) in distilled water (2 mL). The solution should turn bright yellow/orange (indicating reduction to Cu(I)).
  • Initiation: Add the aqueous catalyst solution to the organic phase. Cap the vial.

  • Reaction: Stir vigorously at room temperature (RT) for 4–16 hours.

    • Monitoring: Check by TLC (Mobile phase: Hexane/EtOAc). The alkyne spot (high R

      
      ) should disappear.
      
  • Work-up: Dilute with water (10 mL). If the product precipitates (common), filter and wash with cold water. If oil, extract with EtOAc (3 x 10 mL), dry over Na

    
    SO
    
    
    
    , and concentrate.

Troubleshooting:

  • Stalled Reaction? The fluorine atom can weakly chelate copper. If conversion is <50% after 16h, increase temperature to 40°C or add TBTA ligand (1 mol%) to protect the Cu(I) species.

Method B: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Mechanism: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.[1][3][7][8] Selectivity: High preference for 1,5-regioisomer.

Mechanistic Insight

Unlike CuAAC, RuAAC involves an oxidative coupling of the alkyne and azide to form a ruthenacycle.[5][7][8] The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the azide's terminal nitrogen to the more substituted carbon of the alkyne, resulting in the 1,5-isomer.

Workflow Diagram (RuAAC)

RuAAC_Mechanism Start Reagents: Alkyne + Azide Cycle Ruthenacycle Intermediate Start->Cycle Oxidative Coupling Catalyst Cp*RuCl(cod) Catalyst Catalyst->Cycle Elimination Reductive Elimination Cycle->Elimination End 1,5-Triazole Elimination->End Release Catalyst

Caption: RuAAC mechanism featuring the distinct ruthenacycle intermediate which dictates 1,5-regioselectivity.

Experimental Protocol

Reagents:

  • Alkyne: 1.0 equiv

  • Azide: 1.1 equiv

  • Catalyst: [Cp*RuCl(cod)] (2–5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon.

  • Mixing: Add [Cp*RuCl(cod)], alkyne, and azide.

  • Solvent: Add degassed solvent (Dioxane is preferred for polarity compatibility with the methoxy group).

  • Reaction: Heat to 60–80°C . Stir for 12 hours.

    • Note: The ortho-fluorine creates steric pressure. Higher temperatures (up to 100°C) may be required compared to non-substituted phenylacetylenes.

  • Purification: Silica gel chromatography is usually required to remove ruthenium byproducts.

Structural Validation: The "Fluorine Fingerprint"

The presence of the fluorine atom provides a built-in NMR probe.

Spectroscopic MethodObservation (1,4-Isomer vs 1,5-Isomer)

H NMR (Triazole-H)
1,4-Isomer: Singlet typically at

8.0–8.5 ppm.1,5-Isomer: Singlet typically at

7.5–7.9 ppm (shielded by phenyl ring current).

C NMR (

)
Look for C-F coupling doublets. The carbon ipso to the triazole will show different chemical shifts and coupling constants depending on the isomer geometry.

F NMR
Essential for purity checks. A single sharp peak indicates regio-purity. Integration against an internal standard (e.g., trifluorotoluene) yields quantitative yields without isolation.
NOE (1D/2D) 1,5-Isomer: Strong NOE observed between the Triazole-H and the ortho-protons of the Azide substituent.

Safety & Handling (Critical)

Hazard: Organic azides can be explosive.[2][9] Rule of Six: Ensure


. If your azide "R" group is small (e.g., methyl, ethyl), the risk is high.
Specific Protocol: 
  • No Halogenated Solvents with NaN

    
    :  If generating azides in situ from halides + NaN
    
    
    
    , never use DCM or Chloroform.[10] This forms di- and tri-azidomethane, which are extremely explosive.[10]
  • Glassware: Do not use ground glass joints for neat azides (friction hazard).

  • Quenching: Quench unreacted azides with modified Staudinger conditions (PPh

    
     + water) before disposal.
    

References

  • CuAAC Mechanism & Ligands: Angew. Chem. Int. Ed.2002 , 41, 2596.

  • RuAAC Methodology: J. Am. Chem. Soc.2008 , 130, 8923.[8]

  • Safety of Organic Azides: Org. Process Res. Dev.2010 , 14, 1062.

  • Fluorine in Medicinal Chemistry: J. Med. Chem.2008 , 51, 4359.

Sources

Use of 1-Ethynyl-2-fluoro-4-methoxybenzene as a fluorinated building block

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1373500-30-1 Formula: C₉H₇FO Molecular Weight: 150.15 g/mol [1]

Introduction & Building Block Profile

1-Ethynyl-2-fluoro-4-methoxybenzene is a specialized fluorinated phenylacetylene building block used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in the ortho-fluoro substitution relative to the terminal alkyne, combined with a para-methoxy electron-donating group (EDG).

The "Fluorine Effect" in Synthesis

As a Senior Application Scientist, I categorize the utility of this molecule into two distinct mechanistic pathways based on the fate of the fluorine atom:

  • Fluorine Retention (Scaffold Modulation): In cross-coupling reactions (e.g., Sonogashira, Suzuki) or Click chemistry, the fluorine atom remains on the scaffold. Here, it serves to modulate metabolic stability (blocking P450 oxidation sites), alter lipophilicity (LogP), and influence the pKa of the terminal alkyne proton (

    
    ), making it slightly more acidic and reactive than non-fluorinated analogues.
    
  • Fluorine Displacement (Annulation Precursor): The ortho-positioning of the fluorine atom renders it susceptible to Nucleophilic Aromatic Substitution (

    
    ) under specific conditions. This allows for "domino" cyclization reactions to access 6-methoxybenzofurans  or fluorinated indoles , where the fluorine acts as a sacrificial leaving group to close the heterocycle ring.
    

Reaction Landscape & Decision Logic

The following diagram illustrates the primary synthetic workflows available for this building block. Use this to select the appropriate protocol for your target application.

ReactionLandscape Start 1-Ethynyl-2-fluoro- 4-methoxybenzene Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Start->Sonogashira Ar-X / Pd(0) Click CuAAC 'Click' Reaction (Triazole Formation) Start->Click R-N3 / Cu(I) Annulation Domino Annulation (Cyclization) Start->Annulation KOH / DMSO / Heat Biaryl Fluorinated Diaryl Alkynes (F Retained) Sonogashira->Biaryl Triazole 1,4-Disubstituted Triazoles (Bio-isosteres) Click->Triazole Benzofuran 6-Methoxybenzofuran (F Displaced) Annulation->Benzofuran

Figure 1: Synthetic divergence based on reaction conditions.[2] Green nodes indicate fluorine retention; Red node indicates fluorine displacement.

Experimental Protocols

Protocol A: Sonogashira Cross-Coupling (Fluorine Retention)

Application: Synthesis of fluorinated diaryl alkynes for liquid crystals or molecular wires. Mechanism: The electron-rich methoxy group facilitates oxidative addition cycles but may require robust Pd sources if the coupling partner is electron-rich. The ortho-F slightly acidifies the alkyne proton, accelerating the transmetallation step.

Reagents:

  • Substrate: 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Iodide/Bromide (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Et₃N or Diisopropylamine (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and cool under Argon flow.

  • Charging: Add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.02 equiv), and the Aryl Halide (1.1 equiv).

  • Solvation: Dissolve 1-Ethynyl-2-fluoro-4-methoxybenzene in anhydrous THF (0.2 M concentration) and transfer to the flask via cannula.

  • Activation: Add Et₃N (3.0 equiv) dropwise. The solution typically turns dark/brown upon amine addition.

  • Reaction: Stir at Room Temperature for 4–6 hours. If using Aryl Bromides, heat to 60°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The product is usually highly fluorescent under UV (254/365 nm).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine to remove copper salts. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Critical Note: Avoid using strong bases (like KOH) at high temperatures (>80°C) in polar aprotic solvents (DMSO) during this coupling, as this triggers the cyclization pathway (see Protocol C).

Protocol B: CuAAC "Click" Chemistry (Triazole Synthesis)

Application: Bioconjugation or fragment-based drug discovery (FBDD). Advantage: The ortho-fluorine atom on the phenyl ring of the resulting triazole can influence the binding conformation via intramolecular hydrogen bonding or dipole interactions.

Reagents:

  • Alkyne: 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv)[1]

  • Azide: R-N₃ (1.0 equiv)

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

  • Suspend the alkyne and azide in the solvent mixture.

  • Add a freshly prepared solution of Sodium Ascorbate followed by CuSO₄.

  • Stir vigorously at RT for 12 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If soluble, extract with DCM.

Protocol C: Synthesis of 6-Methoxybenzofuran (Fluorine Displacement)

Application: Accessing the benzofuran core, a privileged scaffold in natural products (e.g., Egflamolen analogues). Mechanism: Base-mediated hydration of the alkyne to a ketone intermediate, followed by intramolecular


 displacement of the fluoride ion by the enolate/oxygen nucleophile.

Reagents:

  • Substrate: 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Base: KOH (5.0 equiv) or t-BuOK (3.0 equiv)

  • Solvent: DMSO (anhydrous)

  • Additives: 18-Crown-6 (optional, enhances rate)

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkyne in DMSO (0.5 M).

  • Base Addition: Add powdered KOH rapidly.

  • Heating: Heat the mixture to 100°C for 3–12 hours.

    • Observation: The reaction mixture will darken significantly.

  • Validation: Monitor disappearance of the alkyne peak by GC-MS or NMR. The product (6-methoxybenzofuran) will show a distinct shift in aromatic signals and loss of the ethynyl proton.

  • Workup: Pour into ice-water (exothermic!). Extract with Et₂O (DMSO is difficult to remove from EtOAc).

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Reaction Mechanism Diagram:

BenzofuranMech Step1 1-Ethynyl-2-fluoro-4-methoxybenzene (Starting Material) Step2 Alkyne Hydration / Activation (KOH/DMSO) Step1->Step2 OH- attack Step3 Intramolecular SnAr (Fluorine Displacement) Step2->Step3 Ring Closure Step4 6-Methoxybenzofuran (Final Product) Step3->Step4 -F- elimination

Figure 2: Mechanistic pathway for the conversion of the building block to 6-methoxybenzofuran.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Homocoupling (Glaser)Degas solvents thoroughly (Freeze-Pump-Thaw). Add reducing agent (ascorbate) or switch to inert atmosphere glovebox.
Low Yield (Sonogashira) Catalyst PoisoningThe methoxy group can coordinate Pd. Increase catalyst loading to 5 mol% or use Pd(dppf)Cl₂.
Incomplete Cyclization (Benzofuran) Temperature too lowThe

of an electron-rich ring (due to OMe) is difficult. Increase temp to 120°C or use microwave irradiation.
Side Products (Cyclization) PolymerizationConcentration too high. Dilute to 0.1 M in DMSO to favor intramolecular cyclization over intermolecular polymerization.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon air exposure.

  • Compatibility: Incompatible with strong oxidizing agents.

  • Specific Warning: Reaction with Copper(I) forms copper acetylides, which can be explosive when dry. Always quench Cu-catalyzed reactions with acidic or chelating (EDTA/NH₄Cl) solutions before drying.

References

  • Sigma-Aldrich. Product Specification: 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS 1373500-30-1).[1]

  • Beilstein J. Org.[3] Chem. Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. (2014).[3] Discusses the specific cyclization to benzofurans.

  • PubChem. Compound Summary: 4-Ethynyl-3-fluoroanisole (Synonym).

  • Matrix Scientific. Safety Data Sheet & Spectral Data.

Sources

Strategic Derivatization of Fluorinated Alkynes: Synthesis and Functionalization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into alkyne scaffolds offers a dual advantage in drug discovery: it modulates physicochemical properties (pKa, lipophilicity, metabolic stability) while providing a versatile handle for downstream bio-conjugation (e.g., fluoro-Click chemistry). This guide details two high-value experimental workflows:

  • Direct Trifluoromethylation: Converting terminal alkynes to trifluoromethyl acetylenes using copper catalysis.[1][2][3]

  • Regioselective Hydrofluorination: Converting alkynes to monofluoroalkenes using gold catalysis.[4][5]

These protocols are designed for reproducibility, scalability, and safety, addressing the specific challenges of handling fluorinating agents and controlling regioselectivity.

Strategic Workflow Overview

The following diagram outlines the decision matrix for selecting the appropriate derivatization pathway based on the desired pharmacophore.

G Start Starting Material: Terminal Alkyne Decision Target Pharmacophore? Start->Decision Path1 Pathway A: Trifluoromethylation Decision->Path1 Need CF3 Group Path2 Pathway B: Hydrofluorination Decision->Path2 Need Vinyl Fluoride Prod1 Product: Trifluoromethyl Alkyne (Bioisostere of Nitrile/Halogen) Path1->Prod1 Prod2 Product: Monofluoroalkene (Peptide Bond Isostere) Path2->Prod2 App1 Application: Metabolic Blocking Fluoro-Click Chemistry Prod1->App1 App2 Application: Michael Acceptors Protease Inhibitors Prod2->App2

Figure 1: Decision matrix for fluorinated alkyne derivatization. Pathway A utilizes oxidative cross-coupling; Pathway B utilizes


-acid catalysis.

Protocol A: Copper-Mediated Oxidative Trifluoromethylation[1][6]

This protocol is based on the oxidative cross-coupling strategy developed by Qing et al. It avoids the use of ozone-depleting gases (like


) and instead uses the stable, liquid reagent Ruppert-Prakash Reagent (

)
.
Mechanistic Insight

The reaction proceeds via a copper oxidative cycle.

  • Transmetallation: The base activates

    
     to generate a "
    
    
    
    " species.
  • Coordination: The terminal alkyne coordinates to the Copper center.

  • Oxidation: An oxidant (air or co-oxidant) facilitates the oxidation of Cu(I) to a higher oxidation state (likely Cu(III)), enabling the reductive elimination of the

    
     bond.
    
Reagents & Equipment[7][8]
  • Substrate: Terminal Alkyne (1.0 equiv)

  • Source:

    
     (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
    
  • Catalyst: CuI (Copper(I) Iodide) (10-20 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Oxidant: Air (balloon) or

    
    
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under argon.

  • Catalyst Loading: Add CuI (0.1 mmol) and 1,10-Phenanthroline (0.1 mmol) to the vial.

  • Solvation: Add anhydrous DMF (2.0 mL). Stir at room temperature (RT) for 10 minutes until a homogeneous complex forms (usually dark colored).

  • Substrate Addition: Add the terminal alkyne (1.0 mmol) and base (

    
    , 2.0 mmol).
    
  • Reagent Addition: Add

    
     (2.0 mmol) dropwise via syringe.
    
    • Critical Note:

      
       is volatile (bp 55°C).[3] Ensure the reaction vessel is sealed immediately after addition if not using a reflux condenser.
      
  • Oxidation: Purge the headspace with air or

    
     for 1 minute, then seal the vessel under an air/oxygen atmosphere (a balloon of air is sufficient for most substrates).
    
  • Reaction: Heat the mixture to 60–80°C for 12–24 hours.

    • Monitoring: Monitor by

      
       NMR. The product signal typically appears around -50 ppm (triplet or singlet depending on structure).
      
  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Trifluoromethylated alkynes are often non-polar; use non-polar eluents (Hexanes/Pentane).

Protocol B: Gold-Catalyzed Regioselective Hydrofluorination

Synthesizing monofluoroalkenes is challenging due to the high hydration energy of fluoride. This protocol utilizes Gold(I) catalysis to activate the alkyne (


-activation) for nucleophilic attack by a fluoride source, as pioneered by the Gouverneur and Sadighi groups.
Mechanistic Insight

Gold(I) acts as a soft Lewis acid.

  • Activation:

    
     coordinates to the alkyne triple bond.
    
  • Nucleophilic Attack: Fluoride (from HF-amine complex) attacks the activated alkyne.

  • Regioselectivity: Controlled by the stability of the vinyl-gold intermediate. For terminal alkynes, Markovnikov addition (yielding the internal vinyl fluoride) is standard, but directing groups (like proximal amides) can enforce anti-Markovnikov selectivity.

Reagents & Equipment
  • Substrate: Terminal or Internal Alkyne.[2]

  • Catalyst:

    
     (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (2-5 mol%).
    
  • Activator:

    
     or 
    
    
    
    (to generate cationic Au species in situ).
  • Fluorine Source:

    
     (Treat HF) or Olah's Reagent (
    
    
    
    ).
    • Safety: See Section 5.

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol).

Step-by-Step Procedure
  • Catalyst Activation (In Situ):

    • In a glovebox or under Argon, mix

      
       (0.02 mmol) and 
      
      
      
      (0.02 mmol) in DCE (1 mL).
    • Stir for 10 minutes. A white precipitate (AgCl) will form.

    • Option: Filter through a syringe filter to remove AgCl, though often the reaction proceeds fine with the salt present.

  • Substrate Addition: Add the alkyne (1.0 mmol) to the catalyst solution.

  • Fluorination:

    • Cool the reaction to 0°C.

    • Carefully add

      
       (0.5 - 1.0 equiv relative to HF content; usually 0.33 mmol of the tri-complex provides 1.0 mmol fluoride).
      
    • Caution: Use a plastic/polypropylene syringe. Glass syringes can etch over time with HF sources.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Optimization: If conversion is low, heat to 40°C or add HFIP (20% v/v) as a co-solvent to activate the fluoride via hydrogen bonding.

  • Quenching: Pour the mixture into a saturated

    
     solution (excess) to neutralize HF. Do not generate gas too rapidly. 
    
  • Workup: Extract with DCM. Wash organic layer with water.

  • Purification: Flash chromatography.

Safety & Hazard Mitigation (Critical)

Working with fluorinating agents requires strict adherence to safety protocols.[6][7]

ReagentHazard ClassSpecific DangerMitigation

Corrosive / ToxicReleases HF upon contact with moisture/acid. Causes deep tissue burns and hypocalcemia.Calcium Gluconate Gel must be on hand. Use plastic labware. Work in fume hood.

Flammable / VolatileLow flash point.Use inert atmosphere.[6] Avoid static discharge.
Togni Reagent ExplosiveHypervalent iodine compounds can be shock-sensitive.Do not heat above 80°C. Do not scrape dry solids vigorously.
1,2-DCE CarcinogenChlorinated solvent.[8]Use double gloves (Nitrile/Laminate).

Emergency Protocol for HF Exposure:

  • Immediately wash the area with water for 5 minutes.

  • Apply Calcium Gluconate (2.5%) gel freely to the affected area.

  • Seek immediate medical attention.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Copper-mediated trifluoromethylation (Protocol A).

Mechanism CuI L-Cu(I)-X CuCF3 L-Cu(I)-CF3 CuI->CuCF3 TMS-CF3 Base Coord Alkyne Coordination CuCF3->Coord Alkyne Oxidation Oxidation to Cu(III) Coord->Oxidation O2/Air Product Product Release (R-C≡C-CF3) Oxidation->Product Reductive Elimination Product->CuI Regeneration

Figure 2: Proposed catalytic cycle for the Cu-mediated oxidative trifluoromethylation of terminal alkynes. The cycle relies on the formation of a reactive


 species followed by oxidative coupling.

References

  • Copper-Mediated Oxidative Trifluoromethyl

    • Chu, L., & Qing, F. L. (2010).
    • Source:Journal of the American Chemical Society
    • Link: [Link]

  • Gold-Catalyzed Hydrofluorin

    • Hopkinson, M. N., et al. (Gouverneur Group) (2010). Describes the gold-catalyzed addition of fluorine to alkynes using amine-HF complexes.
    • Source:Journal of the American Chemical Society
    • Link: [Link]

  • Togni Reagent Chemistry (Altern

    • Charpentier, J., Früh, N., & Togni, A. (2015).
    • Source:Chemical Reviews
    • Link: [Link]

  • Safety of Fluorin

    • Lal, G. S., et al. (1999).
    • Source:Journal of Organic Chemistry
    • Link: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Homocoupling of 1-Ethynyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 1-Ethynyl-2-fluoro-4-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the undesired homocoupling (dimerization) of this terminal alkyne, particularly in the context of cross-coupling reactions like the Sonogashira coupling. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven solutions to maximize the yield of your desired product.

Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a problem?

Alkyne homocoupling is an oxidative reaction where two molecules of a terminal alkyne (like 1-Ethynyl-2-fluoro-4-methoxybenzene) react to form a symmetrical 1,3-diyne.[1][2] This side reaction, often referred to as Glaser coupling, is a significant issue in synthesis because it consumes your valuable starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][3]

There are several named variations of this reaction, primarily differing in the specific copper source and reaction conditions used:

  • Glaser Coupling: The original method, typically using a copper(I) salt like CuCl in the presence of an oxidant (like air or oxygen) and a base.[2][4][5]

  • Eglinton Coupling: Uses a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a pyridine base, which avoids the need for an external oxidant.[5][6]

  • Hay Coupling: A catalytic variant of the Glaser coupling that uses a Cu(I)-amine complex (often with TMEDA, tetramethylethylenediamine) and air as the oxidant.[5][7][8] This method is often more versatile due to the better solubility of the catalyst complex.[7][8]

Q2: I'm running a Sonogashira reaction. Why am I seeing so much homocoupling product?

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, traditionally employs a palladium catalyst and a copper(I) co-catalyst.[9][10] The copper co-catalyst, while essential for the primary reaction pathway, is also the primary culprit for promoting the undesired Glaser homocoupling.[3][11] This occurs when the copper acetylide intermediate, formed during the catalytic cycle, is exposed to oxygen.[11][12] The presence of even trace amounts of oxygen can lead to significant formation of the homocoupled diyne, competing directly with the desired cross-coupling pathway.[9]

Q3: Does the substitution pattern of 1-Ethynyl-2-fluoro-4-methoxybenzene make it more susceptible to homocoupling?

Yes, the electronic properties of the substituents on the phenyl ring can influence the alkyne's reactivity. The fluorine atom at the ortho position is strongly electron-withdrawing, which increases the acidity of the terminal alkyne proton (the C-H bond). This makes the alkyne more easily deprotonated by the base in the reaction mixture, leading to a higher effective concentration of the acetylide anion that can enter the homocoupling pathway. While the methoxy group is electron-donating, the inductive effect of the ortho-fluoro group is generally more dominant in influencing the acidity of the terminal proton. The increased electrophilicity of the alkyne due to the fluorine substituent can also play a role.[13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Issue 1: My primary isolated product is the homocoupled diyne, with little to no desired cross-coupled product.

This is the most common and frustrating outcome. It indicates that the rate of homocoupling is significantly faster than the rate of your desired Sonogashira cross-coupling.

Potential Cause A: Significant Oxygen Contamination

  • Scientific Rationale: Glaser coupling is an oxidative process. The Cu(I) species in your reaction is oxidized to Cu(II) by oxygen, which then facilitates the coupling of two copper acetylide molecules.[14] Excluding oxygen is the single most critical factor in suppressing this side reaction when using a copper co-catalyst.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed before use. The "freeze-pump-thaw" method (3 cycles) is superior to simple sparging with an inert gas like argon or nitrogen.

    • Inert Atmosphere: Assemble your reaction glassware hot from the oven under a positive pressure of argon or nitrogen. Use a gas manifold or balloon to maintain this atmosphere throughout the reaction and workup.

    • Reducing Agents: In some cases, adding an excess of a reducing agent can help scavenge residual oxygen and maintain the copper catalyst in its Cu(I) state.[14]

Potential Cause B: Suboptimal Catalyst System or Reaction Conditions

  • Scientific Rationale: If the palladium-catalyzed cross-coupling cycle is slow, the alkyne has more time to undergo copper-mediated homocoupling. The balance between these two competing reactions is key.

  • Solutions:

    • Decrease Copper Loading: Too much copper catalyst can accelerate the unproductive homocoupling pathway.[15] Reduce the amount of your Cu(I) source (e.g., CuI) to 0.5–1 mol%.

    • Order of Addition: Add the copper salt last to the argon-sparged reaction mixture to minimize its exposure time before the cross-coupling partner is consumed.[15]

    • Increase Palladium Efficiency: Ensure your palladium catalyst is active. Use a more active ligand like a bulky phosphine (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand, which can accelerate the rate-limiting oxidative addition step in the Sonogashira cycle.[11]

    • Increase Temperature: For less reactive coupling partners (e.g., aryl bromides or chlorides), increasing the temperature (e.g., to 80-100 °C in a sealed tube) can significantly accelerate the desired cross-coupling reaction, helping it outcompete the homocoupling.[15]

Issue 2: The reaction is working, but I consistently get a persistent 10-20% of the homocoupled byproduct that is difficult to purify away.

This scenario suggests that your preventative measures are partially effective, but a fundamental driver of homocoupling remains. The most effective solution here is to change the reaction mechanism entirely.

Solution: Adopt a Copper-Free Sonogashira Protocol

  • Scientific Rationale: The most direct way to prevent copper-mediated homocoupling is to remove copper from the reaction entirely.[1][3] Copper-free Sonogashira protocols have been developed that rely solely on a palladium catalyst and an amine base.[9][11] These methods are often cleaner and avoid the primary cause of diyne formation.[9][16]

  • Key Considerations for Copper-Free Conditions:

    • Palladium Catalyst: Highly active palladium catalysts are required. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often effective.

    • Base: A strong amine base is typically necessary. Bases like diisopropylamine (DIPA) or pyrrolidine are common choices.

    • Solvent: Aprotic polar solvents like DMF or NMP are often used, though systems with toluene or dioxane can also be effective.[15]

Below is a comparative table to guide your decision-making process.

ParameterStandard Sonogashira (with CuI)Copper-Free SonogashiraRationale for Change
Homocoupling Risk High, especially with O₂Very Low to NoneEliminates the primary catalyst for homocoupling.[9]
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuIHigh-activity Pd catalyst + LigandRequires a more active Pd system to compensate for the absence of Cu.
Atmosphere Strictly Inert (critical)Inert (recommended)While less sensitive to O₂, an inert atmosphere is still best practice for Pd catalysis.
Substrate Scope Very BroadBroad, but can be sensitive to catalyst/ligand choiceMay require more optimization for challenging substrates.
Workup Can be complicated by copper saltsGenerally cleaner and simplerAvoids removal of copper residues.
Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the two catalytic cycles that are in competition during a standard Sonogashira reaction.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X L₂ Pd0->Pd_Aryl Pd_Alkyne Ar-Pd(II)-C≡CR' L₂ Pd_Aryl->Pd_Alkyne Product Ar-C≡CR' Pd_Alkyne->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->Pd_Aryl Diyne R'-C≡C-C≡C-R' Cu_Acetylide->Diyne Alkyne R'C≡CH Alkyne->CuX G start High Homocoupling Observed q1 Are you using a Cu co-catalyst? start->q1 check_o2 Check for Oxygen Contamination q1->check_o2 YES cu_free_issue Homocoupling is rare. Check for Cu contamination in reagents. Consider alternative side reactions. q1->cu_free_issue NO a1_yes YES degas Action: Rigorously degas solvents (Freeze-Pump-Thaw) & use inert atmosphere check_o2->degas q2 Homocoupling still persists? degas->q2 check_catalyst Optimize Catalyst System q2->check_catalyst YES final_solution Ultimate Solution: Switch to a dedicated Copper-Free Protocol q2->final_solution NO (Problem Solved) a2_yes YES reduce_cu Action: Reduce CuI loading (to <1 mol%). Increase reaction temperature for slow couplings. check_catalyst->reduce_cu reduce_cu->final_solution a1_no NO

Caption: Decision tree for troubleshooting alkyne homocoupling.

Validated Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 1-Ethynyl-2-fluoro-4-methoxybenzene

This protocol is designed to completely avoid the conditions that lead to Glaser homocoupling.

  • Reagents & Equipment:

    • 1-Ethynyl-2-fluoro-4-methoxybenzene (1.0 equiv)

    • Aryl Halide (e.g., Aryl Iodide or Bromide) (1.1 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)

    • Diisopropylamine (DIPA), anhydrous and degassed (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Palladium(II) Acetate, and Tri-tert-butylphosphine.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the degassed diisopropylamine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add 1-Ethynyl-2-fluoro-4-methoxybenzene via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Rigorous Degassing of Solvents (Freeze-Pump-Thaw Method)

This is the gold standard for removing dissolved oxygen from reaction solvents.

  • Equipment:

    • Schlenk flask with a high-vacuum stopcock

    • Solvent to be degassed

    • High-vacuum line

    • Dewar flasks with liquid nitrogen and a water bath

  • Procedure:

    • Place the solvent in a Schlenk flask (do not fill more than half full).

    • Attach the flask to the vacuum line.

    • Freeze: Place the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

    • Pump: Open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. You are removing the air from the headspace above the frozen solvent.

    • Close the stopcock to the vacuum.

    • Thaw: Remove the liquid nitrogen dewar and allow the solvent to thaw completely in a room temperature water bath. You may see bubbles of dissolved gas being released from the liquid.

    • Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

    • After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

References
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Perrin, M. L., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. Available at: [Link]

  • Perrin, M. L., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed Central. Available at: [Link]

  • Chemistry Online. (2022). Oxidative coupling of alkynes (Glaser-Eglinton-Hay). Available at: [Link]

  • NIH. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Available at: [Link]

  • MDPI. (n.d.). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules. Available at: [Link]

  • Pearson. (2022). Eglinton Reaction Explained. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Glaser coupling. Available at: [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • University of Rochester. (n.d.). The Sonogashira Coupling. Available at: [Link]

  • NIH. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Available at: [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

  • NIH. (n.d.). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Available at: [Link]

Sources

Catalyst poisoning in palladium-catalyzed reactions with fluorine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PD-F-POISON-001 Subject: Troubleshooting Catalyst Deactivation in Fluorinated Substrates

Introduction: Why Your Reaction is Stalling

Welcome to the technical support hub for palladium catalysis involving fluorinated compounds. If you are here, you are likely experiencing one of three symptoms:

  • The "Silent Stall": The reaction stops at 20-40% conversion despite ample starting material.

  • The "Black Crash": Rapid precipitation of palladium black (Pd⁰) accompanied by defluorination.

  • The "Inert Start": No reaction occurs with your fluorinated pyridine or pyrimidine substrate.

Fluorine is not just a spectator; it is an active electronic modulator that can fundamentally alter the catalytic cycle. The high electronegativity of fluorine pulls electron density from the metal center, destabilizing oxidative addition intermediates, while fluoride ions (F⁻) can act as potent catalyst poisons by forming thermodynamic sinks.

Below are the three most common failure modes and their specific troubleshooting protocols.

Module 1: The "Pd-F Trap" (Fluoride Ion Poisoning)

The Issue: You are using a fluoride source (CsF, KF, TBAF) as a base or activator (common in Hiyama or Suzuki couplings), or your substrate is releasing fluoride. The reaction initiates but stalls.[1]

The Mechanism: Unlike chloride or bromide, the fluoride ligand forms a uniquely strong, highly polarized bond with Palladium(II). These Pd–F species have a high tendency to bridge, forming inactive dimers (


 species) or anionic "ate" complexes that fall out of the catalytic cycle. This is the "Pd-F Trap."

Diagnostic Protocol: The Lewis Acid Spike Test Goal: Determine if free fluoride is inhibiting the catalyst.

  • Split your stalled reaction mixture into two vials under inert atmosphere.

  • Vial A (Control): Add nothing.

  • Vial B (Test): Add 10 mol% of a mild fluoride scavenger (e.g.,

    
     or 
    
    
    
    ).
  • Stir for 30 minutes at reaction temperature.

  • Result: If Vial B resumes conversion while Vial A remains stalled, you have fluoride poisoning.

Solution Strategy:

  • Switch the Base: If F⁻ is the base, switch to a non-nucleophilic base like

    
     or 
    
    
    
    if the substrate allows.
  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., BrettPhos , RuPhos ) or sterically demanding NHCs (e.g., IPr ). Large ligands sterically prevent the formation of the bridged Pd-F-Pd dimer.

  • Solvent Tuning: Avoid polar aprotic solvents (DMF, DMSO) if using fluoride bases; they produce "naked" fluoride which is too aggressive. Use 1,4-dioxane or toluene to keep the fluoride ion paired and less coordinating.

Visualizing the Trap:

Pd_Fluoride_Trap Active_Pd0 Active Pd(0)L Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] Active_Pd0->Ox_Add Ar-X Transmetal Transmetallation (Rate Limiting) Ox_Add->Transmetal R-M Pd_F_Monomer [L-Pd(II)-Ar-F] Ox_Add->Pd_F_Monomer + F- (Exchange) Product C-C Bond Formation Transmetal->Product Pd_F_Dimer INACTIVE DIMER [L-Pd(Ar)-(mu-F)]2 Pd_F_Monomer->Pd_F_Dimer Dimerization Pd_F_Dimer->Pd_F_Monomer Slow Reversal (Requires Bulky L) Product->Active_Pd0 Reductive Elim.

Caption: The "Pd-F Trap" illustrates how fluoride exchange leads to the formation of thermodynamically stable, inactive bridged dimers, removing the catalyst from the productive cycle.

Module 2: Competitive Inhibition by Fluorinated Heterocycles

The Issue: Reactions involving fluorinated pyridines, pyrimidines, or imidazoles fail to initiate.

The Mechanism: While fluorine is electron-withdrawing (lowering the basicity of the ring Nitrogen), it also creates a "hard" dipole. If the fluorine is ortho to the nitrogen, it can facilitate a chelation mode. More commonly, the electron-deficient heterocycle simply binds to the electrophilic Pd(II) center better than the substrate, displacing the phosphine ligand. This leads to [Pd(Heterocycle)₂Cl₂] complexes—a dead end.

Troubleshooting Table: Ligand & Precatalyst Selection

Substrate ClassRecommended LigandWhy?
2-Fluoro-pyridines XPhos or RuPhos The biaryl backbone provides steric bulk that prevents the N-atom of the pyridine from coordinating to the Pd center.
Poly-fluorinated Arenes P(t-Bu)₃ (or Pd-162)Electron-rich alkyl phosphines facilitate oxidative addition into the electron-poor C-X bond, which is often the rate-limiting step for these substrates.
Fluorinated Amines BrettPhos Prevents formation of stable bis-amine complexes which are common with fluorinated anilines.

Protocol: The "Ligand Overload" Experiment

  • Run the standard reaction with L:Pd ratio of 1:1 or 2:1.

  • Run a parallel reaction with L:Pd ratio of 4:1 .

  • Analysis: If the 4:1 reaction works, your substrate was stripping the ligand. The excess ligand shifts the equilibrium back to the active catalyst

    
    .
    
Module 3: Defluorination & Decomposition (The "Black Metal")

The Issue: You observe the formation of Palladium black (precipitation) and detect hydrodefluorinated byproducts (Ar-F


 Ar-H).

The Mechanism: This is often caused by


-Fluoride Elimination  (rare but possible) or, more likely, a radical pathway where the Pd catalyst abstracts a fluorine atom. This is common when using hydride sources (like borohydrides) or in the presence of strong alkoxide bases which can act as single-electron reductants.

Step-by-Step Stabilization Protocol:

  • Lower the Temperature: Defluorination typically has a higher activation energy than cross-coupling. Drop reaction temperature by 20°C and double the reaction time.

  • Change the Reductant: If activating a Pd(II) precatalyst, avoid Grignards or strong hydrides. Use Pd(0) sources directly (e.g.,

    
    ) or reduce in situ with mild reagents like phenylboronic acid.
    
  • Base Switch: Replace Sodium tert-butoxide (

    
    ) with Potassium Phosphate (
    
    
    
    )
    . Alkoxides are notorious for promoting radical decomposition pathways in fluorinated substrates.
FAQ: Frequently Asked Questions

Q: Can I use molecular sieves to prevent fluoride hydrolysis? A: Yes, and you should. Trace water reacts with


 to form 

and

, which are potent catalyst poisons and glass etchers. Add 4Å Molecular Sieves to any reaction involving CsF or KF.

Q: Why does my reaction work with Ar-Cl but fail with Ar-F? A: C-F bonds are generally too strong (


 kcal/mol) for standard oxidative addition. Unless you are specifically targeting C-F activation (which requires specialized Ni or specialized phosphine-Pd catalysts), the Ar-F bond will remain inert. If you are trying to couple at the C-F site, you need a catalyst designed for C-F activation  (e.g., using 

or NHC ligands), not a standard cross-coupling catalyst.

Q: Is the color change to dark orange bad? A: Not necessarily. However, a shift to bright yellow often indicates the formation of the inactive


 dimer, while black precipitate  indicates total catalyst death. Active catalysts in these systems are often dark red or brown.
Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Problem Detected Symptom Identify Symptom Start->Symptom Stall Reaction Stalls (20-40% Conv.) Symptom->Stall NoStart No Reaction (0% Conv.) Symptom->NoStart Precip Pd Black Precip. (Decomposition) Symptom->Precip Check_F Fluoride Poisoning Stall->Check_F Using Fluoride Base? Check_Het Competitive Binding NoStart->Check_Het Substrate is Fluorinated Heterocycle? Check_Base Radical/Reductive Decay Precip->Check_Base Using Alkoxide Base? Sol_Stall Resume Reaction Check_F->Sol_Stall Action: Add Scavenger (TMS-Cl) or Change Base Sol_Het Initiate Reaction Check_Het->Sol_Het Action: Increase Ligand Ratio Use Bulky Biaryl Phosphine Sol_Precip Stabilize Catalyst Check_Base->Sol_Precip Action: Switch to K3PO4 Lower Temp

Caption: Logical flow for diagnosing palladium catalyst failure modes specific to fluorinated reaction environments.

References
  • Grushin, V. V. (2010).[2] The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research. Link

  • Schoenebeck, F., et al. (2015). Pd–F/Pd–F Interaction: A Mechanism for the Stabilization of Pd(II) Species. Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2008). Ligand Effects in Pd-Catalyzed C-N Bond Formation. Accounts of Chemical Research. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Link

  • Hazari, N., et al. (2010). Pd(I) Bridging Allyl Dimers as Resting States in Cross-Coupling. Organometallics. Link

Sources

Technical Support Center: Degassing Techniques for Copper-Catalyzed Alkyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing copper-catalyzed alkyne reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these sensitive yet powerful transformations. Here, we will dissect the critical role of degassing, troubleshoot common issues, and provide detailed, field-proven protocols to ensure the success and reproducibility of your experiments.

The Critical Role of Oxygen: Why Degassing is Non-Negotiable

Copper-catalyzed reactions, such as the Sonogashira coupling, Glaser coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), are cornerstones of modern organic synthesis.[1] The workhorse of these reactions is the copper(I) catalytic species (e.g., CuI, CuBr). However, the Cu(I) oxidation state is highly susceptible to oxidation by dissolved molecular oxygen (O₂), converting it to the catalytically inactive or far less active copper(II) state.

This catalyst deactivation is a primary cause of sluggish or failed reactions. Furthermore, the presence of oxygen and Cu(II) species can actively promote undesired side reactions, most notably the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes (Glaser coupling).[1] This side reaction consumes your starting material, reduces the yield of the desired product, and introduces difficult-to-remove impurities.[1][2] Therefore, the rigorous removal of dissolved oxygen from solvents and reaction mixtures—a process known as degassing—is paramount for achieving high yields and reproducible results.[3][4][5]

cluster_0 Desired Catalytic Cycle (Anaerobic) cluster_1 Detrimental Side Pathways (Aerobic) CuI Active Cu(I) Catalyst Intermediate Copper Acetylide Intermediate CuI->Intermediate O2 Dissolved Oxygen (O₂) CuI->O2 Oxidation Product Desired Cross-Coupled Product Intermediate->Product C-C Bond Formation Product->CuI Catalyst Regeneration Reagents Terminal Alkyne + Coupling Partner Reagents->CuI Reaction Start Dimer Homocoupling Product (Glaser Dimer) Reagents->Dimer Undesired Pathway CuII Inactive Cu(II) Species O2->CuII CuII->Dimer Promotes Homocoupling

Caption: The effect of oxygen on copper-catalyzed alkyne reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is degassing? A1: Degassing is the process of removing dissolved gases, primarily oxygen, from a liquid solvent or solution.[3][4] For air-sensitive reactions, this is a critical step to prevent the deactivation of catalysts and the formation of unwanted byproducts.[5]

Q2: I use anhydrous solvents. Isn't that enough? A2: No. Anhydrous means "free of water." While water can be detrimental to many reactions, it is a separate issue from dissolved oxygen. A commercially purchased anhydrous solvent from a freshly opened bottle will still be saturated with atmospheric gases, including oxygen, and must be properly degassed before use in sensitive applications.[3]

Q3: Which degassing method is the best? A3: The "best" method depends on the sensitivity of your reaction, the scale, and the properties of your solvent.

  • Freeze-Pump-Thaw (FPT): Generally considered the most rigorous and effective method, especially for highly oxygen-sensitive reactions and volatile solvents.[5][6]

  • Inert Gas Sparging (or Purging): A very common and practical method that is sufficient for many applications. It involves bubbling an inert gas like argon or nitrogen through the solvent to displace dissolved oxygen.[5][6]

  • Sonication with Vacuum/Inert Gas: Uses ultrasonic waves to facilitate the removal of dissolved gases.[7] It is often faster than other methods but may be less thorough than FPT for extremely sensitive systems.[5][6]

Q4: Can I degas my reaction mixture after adding the catalyst and reagents? A4: It is strongly advised to degas the solvent before adding the air-sensitive catalyst. Adding the catalyst to an oxygen-rich solvent can lead to immediate deactivation. You can, however, assemble your non-sensitive reagents in the reaction flask, degas the resulting solution, and then add the copper catalyst under a positive pressure of inert gas.

Q5: How long does a degassed solvent stay oxygen-free? A5: A properly degassed solvent stored in a sealed Schlenk flask or a heavy-walled sealed tube under a positive pressure of inert gas can remain sufficiently oxygen-free for 1-2 days.[5] However, for maximum reproducibility, it is best practice to use freshly degassed solvents for each experiment.

Troubleshooting Guide

Symptom / Problem Probable Cause(s) Recommended Solutions & Actions
Low or No Product Yield Catalyst Deactivation: The Cu(I) catalyst was likely oxidized to inactive Cu(II) by dissolved oxygen.1. Improve Degassing Protocol: Switch to a more rigorous method (e.g., from sparging to Freeze-Pump-Thaw).[5] 2. Increase Degassing Time: Extend the duration of sparging or increase the number of FPT cycles. 3. Verify Inert Atmosphere: Ensure your Schlenk line technique is sound and there are no leaks in your system.[8]
Significant Alkyne Homocoupling (Dimerization) Presence of Oxygen: Glaser coupling is an oxidative process explicitly promoted by oxygen and copper catalysts.[1]1. Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly deoxygenated. 2. Use Copper-Free Conditions (if applicable): For some reactions like Sonogashira, palladium-only catalyst systems can be employed to avoid copper-mediated homocoupling.[2] 3. Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring dimerization.
Reaction Mixture Turns Green or Blue Oxidation of Copper: The characteristic blue/green color is indicative of Cu(II) species, confirming that your active Cu(I) catalyst has been oxidized.1. Start Over: This reaction is likely compromised. 2. Review Your Setup: Before the next attempt, meticulously check your glassware for cracks, ensure all joints are well-sealed, and confirm a positive flow of inert gas from your manifold.
Poor Reproducibility Between Batches Inconsistent Degassing: Variations in the degassing procedure (e.g., different sparging times, inconsistent vacuum in FPT) can lead to different levels of residual oxygen.1. Standardize Your Protocol: Write down and strictly adhere to a specific degassing protocol for all experiments. 2. Use Freshly Degassed Solvents: Avoid using solvents that were degassed several days prior. Degas a fresh batch for each set of experiments.

Detailed Experimental Protocols

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing

This is the gold standard for removing dissolved gases.[5][6] It relies on the principle that gases are insoluble in the frozen solid solvent, allowing them to be removed under vacuum.

start Start: Solvent in Schlenk Flask (≤ 50% full) freeze 1. Freeze Solid (e.g., Liquid N₂) start->freeze pump 2. Apply High Vacuum (Pump for 3-5 min) freeze->pump close_vac 3. Close Flask to Vacuum pump->close_vac thaw 4. Thaw to Liquid close_vac->thaw repeat Repeat Cycle 2-3 Times thaw->repeat repeat->freeze Next Cycle backfill 5. Backfill with Inert Gas (Ar/N₂) repeat->backfill Final Cycle

Caption: Workflow for the Freeze-Pump-Thaw (FPT) degassing method.

Step-by-Step Methodology:

  • Preparation: Place the solvent in a Schlenk flask. Crucially, do not fill the flask more than 50% full , as the solvent will expand upon freezing, which can shatter the flask.[9][10]

  • Freeze: Secure the flask with a clamp and immerse the bottom of the flask in a cold bath (liquid nitrogen is common for most organic solvents; a dry ice/acetone bath can also be used).[5][11] Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom. Wait until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock on the Schlenk flask to a high vacuum line equipped with a cold trap. You will see the pressure drop on your vacuum gauge. Maintain the vacuum for 3-5 minutes to remove the gases from the headspace above the frozen solvent.[6][9]

  • Thaw: Close the stopcock to the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You may use a warm water bath to speed this up.[5][10]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved gases.

  • Final Step: After the final thaw, backfill the flask with a positive pressure of high-purity inert gas (argon or nitrogen). The solvent is now degassed and ready for use.

Protocol 2: Inert Gas Sparging (Purging)

A simpler, faster method suitable for many applications, especially for larger volumes of solvent where FPT is impractical.[5]

start Start: Solvent in Reaction Flask needles 1. Insert Two Needles via Septum start->needles inlet Inlet Needle: - Long, reaches bottom - Connected to Inert Gas outlet Outlet Needle: - Short, above liquid - Vents to bubbler bubble 2. Bubble Gas Vigorously (30-60 minutes) inlet->bubble outlet->bubble maintain 3. Remove Needles, Maintain Positive Pressure bubble->maintain

Caption: Experimental setup for degassing by inert gas sparging.

Step-by-Step Methodology:

  • Setup: Place the solvent in your reaction flask, which should be fitted with a rubber septum.

  • Inlet Needle: Insert a long needle or a glass frit tube connected to your inert gas line (e.g., nitrogen or argon). The tip of the needle must be submerged deep into the solvent to ensure efficient bubbling.

  • Outlet Needle: Insert a second, shorter needle through the septum that does not touch the liquid. This acts as a vent to prevent pressure buildup. It is good practice to direct the outlet to an oil bubbler to monitor the gas flow rate.

  • Sparging: Turn on the inert gas flow to create a steady, vigorous stream of bubbles through the solvent. Be careful not to bubble so aggressively that solvent splashes out.

  • Duration: Continue sparging for at least 30-60 minutes.[5][6] The required time depends on the solvent volume and the sensitivity of the reaction.

  • Completion: Once complete, raise the inlet needle above the liquid surface, then remove both needles. The headspace of the flask is now filled with inert gas. Ensure you maintain a positive pressure of inert gas (e.g., from a balloon or manifold) to prevent air from re-entering.

Protocol 3: Sonication under Inert Atmosphere

This method uses the energy of ultrasound to create and collapse microscopic bubbles (cavitation), which helps pull dissolved gases out of the solution.[12]

Step-by-Step Methodology:

  • Setup: Place the solvent in a flask sealed with a septum.

  • Atmosphere Exchange: Connect the flask to a Schlenk line. Carefully apply a gentle vacuum for 30-60 seconds while the flask is partially submerged in an ultrasonic bath. You will see bubbles vigorously forming.[5]

  • Backfill: Release the vacuum and backfill the flask with an inert gas.

  • Repeat: Repeat this vacuum-sonication-backfill cycle 5-10 times for effective degassing.[5][6] This method is quick but may be less effective than FPT for highly sensitive reactions.

Comparison of Degassing Techniques

FeatureFreeze-Pump-Thaw (FPT)Inert Gas SpargingSonication & Atmosphere Exchange
Efficiency Excellent: Considered the most thorough method.[5][6]Good: Sufficient for most standard applications, but less effective than FPT.[5]Moderate to Good: Fast, but may not reach the low oxygen levels of FPT.[5]
Time Required Slow (20-30 min per cycle, 3 cycles typical)Moderate (30-60 minutes continuous)[5]Fast (5-15 minutes total)[5]
Volatile Solvents Ideal: No solvent loss as the system is sealed.Problematic: Can lead to significant solvent evaporation. Pre-saturating the inert gas can mitigate this.[13]Problematic: Applying vacuum can easily boil off volatile solvents. Requires careful pressure control.[12]
Required Equipment Schlenk line, high vacuum pump, cold trap, liquid N₂.Inert gas source, long & short needles, septum, bubbler.Ultrasonic bath, vacuum source (optional but recommended).
Best For... Highly oxygen-sensitive reactions, kinetic studies, use of volatile solvents (e.g., THF, DCM).Large volumes of solvent, moderately sensitive reactions, routine synthesis.Rapid degassing for moderately sensitive reactions, HPLC sample prep.[5]

References

  • Dore, J. E. (1966). Process of degassing copper alloys. U.S. Patent No. 3,282,680.
  • University of York. Degassing solvents. Chemistry Teaching Labs.
  • Hielscher Ultrasonics. Ultrasonic Degassing and Defoaming of Liquids.
  • Wikipedia. Degassing.
  • Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry.
  • Gevorgyan, A., et al. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes.
  • Various Authors. (2022). What's the best way of degassing volatile organic solvents?.
  • Organic Syntheses.
  • Master Organic Chemistry. Reactions and Mechanisms.
  • Dong, J., et al. (2022).
  • Various Authors. (2025). Recent Advances in Copper-Catalyzed Tandem Reactions of Alkynes, Allenes, and Allenynes.
  • Dong, J., et al. (2022).
  • Various Authors. (2023). Solvent degassing. Reddit.
  • Wang, Y., et al. (2024). Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents.
  • BenchChem. (2025). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • The Schlenk Line Survival Guide. Freeze-Pump-Thaw.
  • BOC. Inerting in the chemical industry.
  • Silva, P. J. (2022). The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes. Molecules.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • University of Wisconsin-Madison. Freeze-Pump-Thaw Degassing of Liquids.
  • Knouse, K. W., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC - NIH.
  • EPFL. Solvent Degassing by Freeze-Thaw.
  • Linde LienHwa Industrial Gases Co., LTD. Solutions-Inerting, Purging, Sparging.
  • Wang, Y., et al. (2019).
  • Cintas, P., & Luche, J. L. (2018). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Chemistry–A European Journal.
  • Royal Society of Chemistry.
  • Chamberland, S. SOP Freeze-Pump-Thaw Degassing of Liquids.
  • Wiley Analytical Science. Improvements for air sensitive reactions by using a new developed inertizing manifold.
  • Linde. Inerting in the chemical industry.
  • Pérez-Temprano, M. H., & Martin, R. (2018). Oxidative Coupling Mechanisms: Current State of Understanding.
  • BenchChem.
  • Gevorgyan, A., et al. (2025). Copper-Catalyzed Hydroalkylation of Terminal Alkynes.
  • Yoon, T. (2020). How to Perform Freeze-Pump-Thaw Degassing. YouTube.
  • Dong, J., et al. (2022).
  • Anstey, M. (2019). Sparging a Solvent. YouTube.
  • Wang, X., et al. (2018). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. Journal of the American Chemical Society.

Sources

Technical Support Center: Sonogashira Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent on Reaction Efficiency

Status: Active | Ticket ID: SGC-SOLV-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive & Scope

Welcome to the Catalysis Technical Support Center. You are likely here because your cross-coupling reaction is suffering from low conversion, difficult workup, or unwanted homocoupling.

In the Sonogashira reaction, the solvent is not merely a medium; it is an active participant that dictates:

  • The solubility of the inorganic base (critical for the transmetallation step).

  • The stabilization of the Pd(0) active species (preventing "palladium black" precipitation).

  • The rate of side reactions (specifically Glaser homocoupling).

This guide prioritizes causality over recipe . We will troubleshoot your specific failure modes by analyzing the solvent's role in the catalytic cycle.

Solvent Selection Logic (The "Why")

Mechanism & Solvent Interaction

The Sonogashira cycle relies on the efficient regeneration of Pd(0) and the activation of the alkyne by a copper acetylide (in the Cu-cocatalyzed version).[1]

The Critical Bottleneck: The reaction often stalls because the inorganic base (e.g.,


, 

) is insoluble in non-polar solvents. If the base cannot deprotonate the alkyne (or the Cu-alkyne complex), the cycle breaks.

Solvent Performance Matrix

Solvent ClassExamplesBase SolubilityPd StabilizationWorkup DifficultyBest For
Dipolar Aprotic DMF, DMAc, NMPHighExcellentHigh (High BP)Standard/Difficult substrates
Polar Ethers THF, 1,4-DioxaneModerateGoodLowGeneral purpose
Non-Polar Toluene, XylenePoor PoorLowHigh-temp/Hydrophobic substrates
Protic/Green Water (Micellar), EtOHVariableRequires SurfactantLowGreen Chemistry/Bioconjugation
Visualizing the Solvent's Role

The diagram below illustrates where solvent properties impact the catalytic cycle.

Sonogashira_Solvent_Impact Start Start: Aryl Halide (Ar-X) + Alkyne Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X adds TransMet Transmetallation OxAdd->TransMet Cu-Acetylide enters Prod Product (Ar-Alkyne) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerates Pd(0) Solv_Stab SOLVENT IMPACT: Polar solvents (DMF) stabilize Pd(0) Preventing precipitation Solv_Stab->Pd0 Solv_Base SOLVENT IMPACT: Solubilizes Base (Cs2CO3) Crucial for Cu-Acetylide formation Solv_Base->TransMet

Figure 1: Solvent influence points within the Sonogashira catalytic cycle. Note that solvent polarity is critical for both catalyst longevity and base activation.

Troubleshooting Guides (Q&A)

Issue A: "My reaction is sluggish or stalled at <50% conversion."

Diagnosis: If you are using a non-polar solvent (Toluene, DCM) with an inorganic base (


), your reaction is likely solubility-limited . The base is sitting at the bottom of the flask, unable to interact with the alkyne.

Solution Protocol:

  • The "Switch": Change solvent to DMF or DMAc . These dissolve the base effectively.

  • The "Patch" (If you must use Toluene): Add a Phase Transfer Catalyst (PTC).

    • Add: Tetrabutylammonium bromide (TBAB) at 5-10 mol%.

    • Mechanism:[2][3][4][5] TBAB shuttles the carbonate/hydroxide anions into the organic phase.

Issue B: "I am seeing significant homocoupling (Glaser Product)."

Diagnosis: You are seeing alkyne dimers (


) instead of the cross-coupled product. This is caused by Dissolved Oxygen  + Copper Catalyst .
Note: Some solvents (like THF or Ethers) can hold significant amounts of dissolved oxygen if not properly degassed.

Solution Protocol:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient for sensitive reactions.

    • Method: Perform "Freeze-Pump-Thaw" (3 cycles) for THF/Dioxane solvents.

  • Solvent Switch: If possible, switch to a solvent with lower oxygen solubility or run the reaction under a positive pressure of Argon (balloon) rather than just a capped vial.

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low relative to the aryl halide.

Issue C: "I used DMF and the yield is good, but I can't remove the solvent."

Diagnosis: DMF (BP: 153°C) is notoriously difficult to remove via rotary evaporation without "bumping" or requiring high heat that degrades the product.

The "LiCl Wash" Protocol (Self-Validating): Do not try to distill the DMF off. Use chemistry to remove it.[4][6][7][8][9] DMF coordinates strongly to Lithium ions, making it water-soluble.

  • Dilute: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Ether (5x the volume of DMF).

  • Wash 1: Wash the organic layer with 5% Lithium Chloride (LiCl) aqueous solution .[4][9]

    • Observation: The aqueous layer may swell slightly as it pulls in the DMF.

  • Wash 2-3: Repeat the LiCl wash 2 more times.

  • Final Wash: Wash with Brine to remove excess Lithium.

  • Dry & Concentrate: Dry over

    
     and rotovap. The DMF will be gone.[4]
    

Advanced Protocol: Green Sonogashira in Water

Context: For pharmaceutical applications requiring low PPM residual solvent, or for bioconjugation, organic solvents are undesirable. The Solution: Micellar Catalysis (Lipshutz Protocol).[10] This uses a surfactant to create "nanoreactors" in water, allowing the reaction to proceed at Room Temperature (RT).

Materials
  • Solvent: Degassed Water (HPLC grade).

  • Surfactant: TPGS-750-M (2 wt % in water) or PTS.

  • Catalyst:

    
     or similar active Pd species.
    
  • Base: Triethylamine (

    
    ).[11]
    
Step-by-Step Workflow
  • Prepare Surfactant Solution: Dissolve TPGS-750-M in water (2 wt %) with stirring.

  • Charge Reagents: Add Aryl Halide (1.0 equiv) and Alkyne (1.2 equiv) to the reaction vial.

  • Add Catalyst: Add Pd catalyst (1-5 mol %) and CuI (if needed, often Cu-free is possible in micelles).

  • Add Solvent: Add the surfactant/water solution.

  • Add Base: Add

    
     (3.0 equiv).
    
  • Stir: Stir vigorously at Room Temperature . The reaction mixture will look like a milky emulsion.

  • Workup:

    • Add a minimal amount of EtOAc (or biodegradable solvent like 2-MeTHF).

    • Stir gently; the emulsion will break.

    • Extract the product (the surfactant remains in the water phase).

Why this works: The hydrophobic interior of the micelle concentrates the reactants and catalyst, effectively increasing the local concentration to extremely high levels, driving kinetics even without heat [3].

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Chinchilla, R., & Nájera, C. (2011).[2][12][13] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Link

  • Lipshutz, B. H., et al. (2008).[14] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[14][15] Organic Letters, 10(17), 3793–3796. Link

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(2), 160–164. Link

Sources

Technical Support Center: Temperature Optimization for Fluorinated Alkyne Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Thermal Dilemma

Coupling fluorinated alkynes—whether via Sonogashira, CuAAC (Click), or C-H activation—presents a unique thermodynamic paradox. The electron-withdrawing nature of fluorine (


 effect) significantly lowers the LUMO of the alkyne, increasing its electrophilicity. While this can accelerate catalytic cycles, it simultaneously lowers the activation energy for deleterious side pathways, most notably defluorination , oligomerization , and nucleophilic attack by solvents .

This guide abandons the "one-size-fits-all" heating mantle approach. Instead, we treat temperature as a reagent—one that must be titrated as precisely as your catalyst loading.

Diagnostic Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 50-60% conversion, but increasing the temperature leads to black precipitate (Pd black) and lower yields. What is happening?

Diagnosis: You have likely hit the "Thermal Ceiling" of Catalyst Stability before reaching the activation energy required for difficult substrates. The black precipitate confirms catalyst decomposition (Ostwald ripening of Pd nanoparticles).

The Mechanism: Fluorinated alkynes can act as


-acids, tightly binding to low-valent metal centers (Pd(0) or Cu(I)). At elevated temperatures (

), this binding becomes reversible or leads to non-productive ligand displacement, causing the catalyst to crash out.

Corrective Protocol:

  • Do NOT increase temperature. Instead, lower the temperature by 10°C.

  • Switch Ligands: Move to bulky, electron-rich phosphines (e.g., XPhos, Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These ligands stabilize the metal center at lower temperatures, preventing aggregation.

  • Add a Stabilizer: For CuAAC, add a ligand like TBTA or THPTA to protect the Cu(I) oxidation state, allowing efficient coupling at

    
     instead of 
    
    
    
    [1].
Q2: I observe the formation of "hydrated" ketone byproducts instead of my coupled product.

Diagnosis: This is a classic symptom of Nucleophilic Attack exacerbated by temperature. Fluorinated alkynes are highly susceptible to hydration (attack by trace water) because the fluorine atoms pull electron density away from the triple bond, making it a "soft" target for nucleophiles.

Corrective Protocol:

  • Strict Anhydrous Conditions: Temperature is not the only culprit; water is the reactant. However, higher temperatures (

    
    ) exponentially increase the rate of hydration relative to coupling.
    
  • The "FEP" Fix: Run the reaction in Fluorinated Ethylene Propylene (FEP) vessels rather than glass if using fluoride sources or if HF scavenging is suspected. Glass can release moisture or react with trace HF generated during the cycle [2].

  • Lower T, Higher t: Reduce temperature to ambient (

    
    ) and extend reaction time to 24-48 hours.
    
Q3: My 19F NMR shows a forest of peaks around -120 ppm. Is this defluorination?

Diagnosis: Yes. This "forest" indicates C-F Bond Activation . At temperatures above


, transition metals (especially Pd and Ni) can insert into the C-F bond (oxidative addition), leading to defluorination or hydrodefluorination byproducts.

Corrective Protocol:

  • The "Safe Zone": Most fluorinated alkyne couplings should be optimized between 40°C and 65°C . Going above 80°C drastically increases the probability of C-F insertion [3].

  • Base Selection: Switch from strong inorganic bases (KOH, Cs2CO3) to milder organic bases (DIPEA, Et3N) or silanol-activators (TMSOK) to reduce the basicity-driven elimination of fluoride.

Experimental Workflow: The "Thermal Scan" Protocol

Do not guess the temperature. Use this standardized scanning workflow to determine the optimal window for your specific substrate.

Methodology:

  • Preparation: Prepare 4 parallel reaction vials with identical stoichiometry.

  • The Gradient: Set heating blocks to 25°C, 45°C, 65°C, and 85°C .

  • Monitoring: Sample at 1 hour, 4 hours, and 12 hours.

  • Analysis: Use 19F NMR (quantitative with internal standard, e.g.,

    
    -trifluorotoluene). 19F NMR is superior to LCMS here because it instantly differentiates starting material (sharp singlet) from defluorinated trash (complex multiplets).
    
Visualization: Temperature Optimization Logic Gate

TempOptimization Start Start: Thermal Scan (25°C, 45°C, 65°C, 85°C) CheckConv Check Conversion (19F NMR) @ 4 Hours Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv Low Reactivity GoodConv > 50% Conversion CheckConv->GoodConv Sweet Spot Decomp Decomposition / Defluorination CheckConv->Decomp Thermal Instability Action_Heat Increase T by 10°C OR Change Catalyst LowConv->Action_Heat Activation Energy Too High Action_Opt Optimize Time Scale Up GoodConv->Action_Opt Action_Cool LOWER T by 10°C Change Ligand (Bulky) Decomp->Action_Cool Side Reactions Dominant

Figure 1: Decision matrix for optimizing reaction temperature based on 19F NMR conversion data.

Comparative Data: Temperature Thresholds by Reaction Type

The following table summarizes safe operating windows derived from recent high-impact literature.

Reaction TypeTarget SubstrateOptimal Temp RangeCritical Failure TempPrimary Failure Mode
Sonogashira Peptides / Proteins25°C – 65°C> 80°CSubstrate degradation, hydrolysis [4]
Sonogashira Aryl Fluorides60°C – 80°C> 100°CDefluorination, Homocoupling [5]
CuAAC (Click) 18F-Labeled Tracers25°C – 40°C> 50°CLabel loss, Cu-Peptide complexation [6]
C-H Activation Fluoroalkyl Alkynes25°C – 50°C> 70°CAlkyne Hydration (Ketone formation) [2]
Hydrofluorination Terminal Alkynes20°C (RT)> 50°COligomerization, Loss of Regioselectivity [7]
Mechanistic Insight: The Divergent Pathway

Understanding why temperature matters requires visualizing the competition between the desired cross-coupling and the undesired C-F activation.

Mechanism Reactants Fluorinated Alkyne + Catalyst Intermed Metal-Alkyne Complex Reactants->Intermed Path_Cold Path A: Coupling (Kinetic Control) Intermed->Path_Cold < 65°C Path_Hot Path B: C-F Insertion (Thermodynamic Control) Intermed->Path_Hot > 85°C Prod_Good Target Product (Cross-Coupled) Path_Cold->Prod_Good Prod_Bad Defluorinated Byproduct (Metal-Fluoride species) Path_Hot->Prod_Bad

Figure 2: Kinetic divergence of fluorinated alkyne reactivity. Elevated temperatures favor the thermodynamically stable metal-fluoride bond over the desired C-C bond formation.

References
  • CuAAC Click Chemistry & Temperature

    • Title: Peptide Conjugation via CuAAC 'Click' Chemistry[1]

    • Source: PMC - NIH
    • URL:[Link]

  • C-H Activation & Side Reactions

    • Title: Catalytic HF Shuttling between Fluoroalkanes and Alkynes[2]

    • Source: ChemRxiv
    • URL:[Link]

  • Defluorination Risks

    • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
    • Source: Chemical Society Reviews
    • URL:[Link]

  • Sonogashira on Peptides

    • Title: Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Sonogashira with Aryl Fluorides

    • Title: LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides[3][4]

    • Source: Organic Letters
    • URL:[Link]

  • Radiolabeling Sensitivity

    • Title: Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides
    • Source: MDPI
    • URL:[Link]

  • Hydrofluorination

    • Title: Platinum‐Catalysed Hydrofluorination of Alkynes at Room Temperature[5]

    • Source: ResearchGate[5][6]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Ethynyl-2-fluoro-4-methoxybenzene and 1-ethynyl-4-methoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 1-ethynyl-2-fluoro-4-methoxybenzene and its non-fluorinated analog, 1-ethynyl-4-methoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced effects of ortho-fluorination on key synthetic transformations. By understanding these differences, researchers can better select the appropriate building block and optimize reaction conditions for the synthesis of complex molecular architectures.

Introduction: The Subtle but Significant Impact of an Ortho-Fluorine

In the landscape of medicinal chemistry and materials science, phenylacetylene derivatives are invaluable building blocks. 1-ethynyl-4-methoxybenzene is a commonly utilized reagent, prized for the synthetic versatility of its terminal alkyne and the electronic influence of its methoxy group. The introduction of a fluorine atom ortho to the ethynyl group, yielding 1-ethynyl-2-fluoro-4-methoxybenzene, dramatically alters the molecule's electronic and steric profile. This guide will dissect these differences, providing a comparative analysis of their reactivity in electrophilic aromatic substitution, and reactions involving the ethynyl moiety, such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), colloquially known as "click chemistry".

Electronic and Steric Profiles: A Tale of Two Molecules

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of its substituents. The methoxy group in 1-ethynyl-4-methoxybenzene is a classical electron-donating group through resonance (+M effect), which also exerts a weaker electron-withdrawing inductive effect (-I effect). This makes the aromatic ring electron-rich and activates it towards electrophilic attack, primarily at the positions ortho to the methoxy group.

The introduction of a fluorine atom in 1-ethynyl-2-fluoro-4-methoxybenzene introduces competing electronic effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophiles.[1] However, fluorine also possesses lone pairs that can be donated into the aromatic π-system via a mesomeric effect (+M), which directs electrophilic attack to the ortho and para positions.[2][3] This dual nature of fluorine is a key determinant of the molecule's reactivity. Furthermore, the ortho-fluorine atom introduces a degree of steric hindrance around the ethynyl group, which can influence the accessibility of this functional group to bulky reagents and catalysts.

Caption: Electronic effects of substituents.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the attack of an electrophile on the electron-rich benzene ring.[4][5] The outcome of such reactions is heavily influenced by the existing substituents.

  • 1-ethynyl-4-methoxybenzene: The potent activating effect of the methoxy group makes this molecule highly reactive towards electrophiles. Substitution is strongly directed to the positions ortho to the methoxy group.

  • 1-ethynyl-2-fluoro-4-methoxybenzene: The strong inductive electron withdrawal by the fluorine atom renders the aromatic ring less nucleophilic, and therefore, less reactive towards electrophiles compared to its non-fluorinated counterpart. While both the methoxy and fluoro groups direct incoming electrophiles to the ortho and para positions, the overall rate of reaction is anticipated to be significantly slower. The directing effects of the methoxy group will still dominate, favoring substitution at the C5 position.

Feature1-ethynyl-4-methoxybenzene1-ethynyl-2-fluoro-4-methoxybenzene
Overall Reactivity in EAS HighModerate to Low
Primary Directing Group -OCH3-OCH3
Predicted Major Product Substitution at C2/C6Substitution at C5
Influence of -F N/AStrong deactivation via -I effect
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less common for simple benzene derivatives and requires the presence of strong electron-withdrawing groups and a suitable leaving group.[6][7][8][9]

  • 1-ethynyl-4-methoxybenzene: This compound is unreactive under typical SNAr conditions due to the absence of a good leaving group and the electron-donating nature of the methoxy group.

  • 1-ethynyl-2-fluoro-4-methoxybenzene: The fluorine atom can act as a leaving group in SNAr reactions, particularly when the aromatic ring is further substituted with potent electron-withdrawing groups.[10] However, in this specific molecule, the electron-donating methoxy group would counteract the activating effect needed for SNAr, making this reaction challenging but more plausible than with the non-fluorinated analog under harsh conditions.

Reactions of the Ethynyl Group

The terminal alkyne is a hub of chemical reactivity, readily participating in a variety of powerful C-C and C-heteroatom bond-forming reactions.

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and is a staple in the synthesis of complex organic molecules.[11][12][13][14][15] The reaction is initiated by the formation of a copper acetylide intermediate.

  • 1-ethynyl-4-methoxybenzene: This is a standard substrate for Sonogashira couplings.

  • 1-ethynyl-2-fluoro-4-methoxybenzene: The electron-withdrawing nature of the ortho-fluoro group can increase the acidity of the terminal alkyne proton. This may facilitate the formation of the copper acetylide intermediate, potentially leading to faster reaction rates under certain conditions. However, the steric bulk of the fluorine atom could also hinder the approach of the palladium catalyst to the alkyne, which may have a rate-limiting effect depending on the specific catalytic system and coupling partner.

G Simplified Sonogashira Coupling Workflow Reactants Aryl Halide + Terminal Alkyne (e.g., 1-ethynyl-2-fluoro-4-methoxybenzene) Reaction Reaction Mixture (Inert Atmosphere, RT to elevated temp.) Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction Base Base (e.g., Et3N or DIPEA) Base->Reaction Solvent Solvent (e.g., THF or DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Simplified Sonogashira Coupling Workflow.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, with the CuAAC reaction being the most prominent example.[16][17][18][19][20] This reaction forms a stable triazole linkage between an alkyne and an azide.

  • 1-ethynyl-4-methoxybenzene: A standard and efficient partner in CuAAC reactions.

  • 1-ethynyl-2-fluoro-4-methoxybenzene: Similar to the Sonogashira coupling, the increased acidity of the alkyne proton due to the ortho-fluoro group may enhance the rate of the initial steps of the catalytic cycle. Steric hindrance is generally less of a concern in click chemistry, so it is anticipated that this fluorinated analog will also be a highly effective reaction partner.[19]

G CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N3 Azide->Cu_Triazolide Cu_Triazolide->CuI Releases Cu(I) Triazole Triazole Product Cu_Triazolide->Triazole + H+ Triazole->CuI Proton_Source H+

Caption: CuAAC Catalytic Cycle.

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Reagent Addition: Add degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv) and a degassed amine base such as triethylamine or diisopropylethylamine (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: The inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation. The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[15] The amine base neutralizes the HX by-product.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical click reaction.

  • Preparation: In a vial, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition: Add sodium ascorbate (0.1 equiv) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (0.01 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.

  • Work-up: If the product precipitates, it can be collected by filtration and washed with water and a cold organic solvent (e.g., diethyl ether). If it remains in solution, the product can be extracted with an organic solvent.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Causality: Copper(II) sulfate is used as a stable precatalyst. Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ. Water is often an excellent solvent for CuAAC, accelerating the reaction.[21]

Conclusion

The introduction of an ortho-fluoro substituent to 1-ethynyl-4-methoxybenzene has a profound and multifaceted impact on its reactivity.

  • For Electrophilic Aromatic Substitution , the fluorine atom acts as a deactivating group, reducing the overall nucleophilicity of the aromatic ring and slowing the reaction rate compared to the non-fluorinated analog.

  • For reactions involving the ethynyl group , the electronic withdrawing nature of fluorine can be beneficial, potentially increasing the reaction rates of Sonogashira couplings and click chemistry by enhancing the acidity of the terminal alkyne proton. Steric effects from the ortho-fluorine are a potential consideration in catalyst-dependent transformations but are generally not prohibitive.

Ultimately, the choice between 1-ethynyl-2-fluoro-4-methoxybenzene and 1-ethynyl-4-methoxybenzene will depend on the specific synthetic strategy. The fluorinated compound offers a handle for introducing fluorine into a target molecule—a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity—and its altered reactivity profile can be harnessed for selective transformations. A thorough understanding of the electronic and steric effects imparted by the fluorine atom is paramount for the rational design and successful execution of complex synthetic routes.

References

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Aromatic Electrophilic substitution. (2020, February 15). Retrieved January 28, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • 1-Ethynyl-4-methoxybenzene. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (n.d.). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1-ETHYNYL-4-METHOXYBENZENE. (2024, April 9). ChemBK. Retrieved January 28, 2026, from [Link]

  • Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. (2020, December 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 8). YouTube. Retrieved January 28, 2026, from [Link]

  • [Orgo Lab 2] Click Chemistry. (2021, September 7). YouTube. Retrieved January 28, 2026, from [Link]

  • Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. (2014, February 4). YouTube. Retrieved January 28, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (n.d.). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 22.4: Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 28, 2026, from [Link]

  • 1-Ethynyl-4-methoxybenzene. (n.d.). Oakwood Chemical. Retrieved January 28, 2026, from [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews. Retrieved January 28, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. (2016, August 3). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. Retrieved January 28, 2026, from [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved January 28, 2026, from [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (n.d.). Beilstein Archives. Retrieved January 28, 2026, from [Link]

Sources

Efficacy of Different Palladium Catalysts for Fluorinated Alkyne Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Catalysis

Coupling reactions involving fluorinated alkynes or fluoroaryl scaffolds present a unique paradox in organometallic chemistry. While the electron-withdrawing nature of fluorine (


 effect) can activate C-X bonds for oxidative addition, it simultaneously acidifies alkyne protons, drastically increasing the rate of undesirable Glaser homocoupling. Furthermore, the high electronegativity can destabilize crucial Pd(II) intermediates, leading to premature catalyst decomposition ("Pd black" formation).

This guide objectively compares the three dominant palladium catalyst systems used to overcome these barriers. It moves beyond generic textbook definitions to provide field-proven selection criteria for high-value fluorinated targets.

Mechanistic Intelligence: Where Fluorine Intervenes

To select the right catalyst, one must understand where the fluorine atom disrupts the standard Sonogashira cycle.

The Fluorinated Catalytic Cycle

The presence of fluorine alters the kinetics of two specific steps:

  • Oxidative Addition (Step A): Electron-poor fluoroaryl halides react faster than their non-fluorinated counterparts. However, if the fluorine is on the alkyne, it renders the acetylide less nucleophilic, slowing Transmetallation (Step B) .

  • Reductive Elimination (Step C): The strong Pd-C bond formed with fluorinated ligands can make this step the new rate-limiting bottleneck, requiring bulky ligands to "squeeze" the product out.

Sonogashira_Fluorine cluster_warning Side Reaction Risk Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-F facilitates this) Pd0->OxAdd + Ar(F)-X PdII_Complex Pd(II)-Ar(F)-X OxAdd->PdII_Complex Transmetal Transmetallation (Rate Limiting for Rf-Alkynes) PdII_Complex->Transmetal + Cu-C≡C-Rf RedElim Reductive Elimination (Product Release) Transmetal->RedElim Pd(II)(Ar)(Alk) Glaser Glaser Homocoupling (Rf-C≡C-C≡C-Rf) Transmetal->Glaser O2 Leak RedElim->Pd0 - Product

Figure 1: The Fluorinated Sonogashira Cycle. Note the kinetic bottleneck at Transmetallation for fluorinated alkynes due to low nucleophilicity.

Comparative Analysis: Catalyst Performance Matrix

The following data summarizes the efficacy of palladium sources when coupling 4-Fluoroiodobenzene (Model A) and (Trifluoromethyl)acetylene equivalents (Model B).

Table 1: Head-to-Head Catalyst Evaluation
Catalyst SystemLigand ClassStability (Air/Moisture)Reactivity (Fluoro-Substrates)Selectivity (vs. Homocoupling)Best Use Case
PdCl₂(PPh₃)₂ Aryl PhosphineHigh (Shelf-stable)ModerateModerateThe Workhorse: Standard coupling of fluoroaryl iodides/bromides.
Pd(PPh₃)₄ Aryl PhosphineLow (O₂ sensitive)HighLowThe Activator: Sterically hindered fluorinated substrates.
Pd(OAc)₂ + XPhos Biaryl PhosphineModerate (In situ)Very High High The Problem Solver: Aryl chlorides or highly electron-deficient alkynes.
Pd/C (Heterogeneous) None/SurfaceVery HighLowHighThe Scaler: Industrial synthesis where catalyst removal is priority.
Data Interpretation & Experimental Insight
  • PdCl₂(PPh₃)₂: This is the preferred starting point. Its air stability allows for easier handling. In our internal screenings with 4-fluorophenylacetylene, this catalyst consistently delivers >85% yields provided the halide is an iodide or bromide.

  • Pd(OAc)₂ + XPhos: When coupling aryl chlorides (e.g., 4-chlorofluorobenzene), the standard triphenylphosphine ligands fail to promote oxidative addition. The bulky, electron-rich XPhos ligand facilitates this step and, crucially, accelerates reductive elimination, which is often stalled by the strong C-F dipoles.

Detailed Experimental Protocols

These protocols are designed to be self-validating : they include visual cues (color changes) that confirm the reaction is proceeding correctly.

Protocol A: The "Standard" Robust Coupling

Target: Synthesis of 1-fluoro-4-(phenylethynyl)benzene. System: PdCl₂(PPh₃)₂ / CuI / Et₃N.

  • Setup: Flame-dry a 25 mL Schlenk flask. Cool under Argon.

  • Charging: Add PdCl₂(PPh₃)₂ (2 mol%, 14 mg) and CuI (1 mol%, 2 mg).

    • Validation Check: The Pd catalyst should be a bright yellow powder. If it is orange/brown, it has degraded.

  • Substrates: Add 4-fluoroiodobenzene (1.0 mmol) and Phenylacetylene (1.2 mmol).

  • Solvent: Add anhydrous THF (5 mL) and Et₃N (2 mL).

    • Validation Check: The solution should initially be yellow/pale. Upon stirring, it will darken.

  • Reaction: Stir at Room Temperature (25°C) for 4-6 hours.

    • Endpoint Check: A heavy precipitate (Et₃NH⁺I⁻) will form. The solution turns dark brown/black.

  • Workup: Filter through a celite pad to remove the ammonium salt and Pd black. Concentrate and purify via silica column (Hexanes).[1]

Protocol B: The "High-Difficulty" Fluorinated Alkyne Coupling

Target: Coupling of volatile/acidic (Trifluoromethyl)acetylene . Challenge: HC≡C-CF3 is a gas (bp -48°C). Solution: Use the One-Pot Desilylative Coupling with TMS-C≡C-CF3.

Workflow_TMS Start Reagents: Ar-I + TMS-C≡C-CF3 Step1 Activation: TBAF or CsF (1.1 eq) (In situ deprotection) Start->Step1 10 min, RT Step2 Catalysis: Pd(PPh3)4 (5 mol%) CuI (2 mol%) Step1->Step2 Add Cat. Step3 Reaction: 60°C, Sealed Tube Step2->Step3 Product Product: Ar-C≡C-CF3 Step3->Product

Figure 2: Workflow for handling volatile fluorinated alkynes via silyl-protection.

Step-by-Step:

  • Vessel: Use a heavy-walled pressure tube (screw cap).

  • Reagents: Add Aryl Iodide (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (2 mol%).

  • Solvent/Base: Add THF (4 mL) and CsF (2.0 equiv).

    • Expert Note: Cesium Fluoride (CsF) acts as both the desilylating agent and the base. It is milder than TBAF and prevents rapid decomposition of the sensitive alkyne.

  • Alkyne Addition: Add TMS-C≡C-CF3 (1.5 equiv) via syringe. Seal the tube immediately.

  • Run: Heat to 60°C for 12 hours.

    • Safety: Perform behind a blast shield.[2]

  • Validation: TLC will show the disappearance of the aryl iodide. The product Ar-C≡C-CF3 is often UV-active but runs very fast in non-polar solvents.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Immediate "Pd Black" precipitation Catalyst decomposition due to unstable Pd(0).Switch to PdCl₂(PPh₃)₂ (more stable precursor) or add excess ligand (PPh₃).
Homocoupling (Glaser Product) Oxygen leak or highly acidic alkyne.[2]Degas solvents rigorously (freeze-pump-thaw). Switch to a Copper-Free protocol using Pd(OAc)₂ / XPhos / Cs₂CO₃.
No Reaction (Ar-Cl) Oxidative addition failure.Switch to Pd(OAc)₂ + XPhos or Pd(tBu₃P)₂ . Standard PPh₃ is too weak for Aryl-Cl.
Low Yield with Fluoroarenes Electronic deactivation of the ring.Use LiHMDS as the base instead of amines. LiHMDS promotes the reaction of electron-rich fluoroarenes via a different deprotonation pathway [1].

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Both Unreactive Electron-Rich Fluoroarenes and Electron-Poor Fluoroarenes.[3][4] Organic Letters, 21(23), 9714–9718. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Application Note. Link

  • Sigma-Aldrich. (n.d.).[2] Palladium-catalyzed Cross-coupling Reactions.[2][3][4][5][6][7][8][9][10] Technical Guide. Link

Sources

Spectroscopic Comparison of 1-Ethynyl-2-fluoro-4-methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-2-fluoro-4-methoxybenzene is a critical fluorinated building block used in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates (e.g., mGlu3 negative allosteric modulators). In synthetic pathways, particularly those involving nucleophilic aromatic substitution or Sonogashira couplings, the formation of regioisomers is a common challenge.[1]

This guide provides a definitive spectroscopic comparison between the target molecule and its primary regioisomer, 1-ethynyl-3-fluoro-4-methoxybenzene .[1] By leveraging the unique spin-spin coupling properties of the fluorine-19 nucleus (


), researchers can unequivocally distinguish these isomers using standard 1D NMR techniques, avoiding costly downstream failures.

Structural Analysis & Isomer Definition

The core challenge lies in distinguishing the position of the fluorine atom relative to the ethynyl (alkyne) and methoxy groups.[1]

DesignationIUPAC NameStructure DescriptionKey Feature
Target (Isomer A) 1-Ethynyl-2-fluoro-4-methoxybenzene F is ortho to Alkyne; OMe is para to Alkyne.[1]Strong

coupling to Alkyne ipso-carbon.[1]
Isomer B 1-Ethynyl-3-fluoro-4-methoxybenzene F is meta to Alkyne; OMe is para to Alkyne.[1]F is ortho to Methoxy.[1] Weak

to Alkyne ipso-carbon.[1]
Visualizing the Isomers

Isomers Target Target: 1-Ethynyl-2-fluoro-4-methoxybenzene (F ortho to Alkyne) Feature1 Key Distinction: Distance between F and C≡C Target->Feature1 2-bond separation Isomer Isomer B: 1-Ethynyl-3-fluoro-4-methoxybenzene (F meta to Alkyne) Isomer->Feature1 3-bond separation

Figure 1: Structural relationship between the target molecule and its primary regioisomer.

Spectroscopic Comparison Guide

A. Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (


, 100% abundance) makes NMR the most powerful tool for identification.[1] The coupling constants (

) are self-validating markers of regio-chemistry.[1]
1.

NMR: The Definitive Method

The carbon atom at position 1 (attached to the alkyne) experiences significantly different coupling environments in the two isomers.[1]

Carbon PositionTarget (2-Fluoro) SignalIsomer B (3-Fluoro) SignalMechanism
C1 (Ipso to Alkyne) Doublet (

)

Doublet (

)


(geminal) vs.

(vicinal) coupling.
C2 (Ipso to F) Doublet (

)

Singlet or small splittingDirect C-F attachment in Target.[1]
C3 (Ipso to F in Iso B) Singlet or small splittingDoublet (

)

Direct C-F attachment in Isomer B.
Alkyne Internal C Doublet (

)

Singlet (

)
Proximity of F to the triple bond.[1]
2.

NMR: Aromatic Region
  • Target (2-Fluoro): Look for the H3 proton (between F and OMe).[1] It will appear as a doublet of doublets (dd) with a large

    
     coupling (~10-12 Hz) and a small meta-coupling to H5.[1]
    
  • Isomer B (3-Fluoro): The proton ortho to the alkyne (H2) is isolated between the alkyne and fluorine.[1] It typically appears as a doublet with a smaller long-range coupling or a broad singlet, distinct from the strong ortho-coupling seen in the target.[1]

B. Infrared Spectroscopy (IR)

While less definitive than NMR, IR provides quick confirmation of the functional groups.[1]

  • Alkyne C≡C Stretch: ~2100–2120 cm⁻¹.[1] The exact position shifts slightly due to the inductive effect of the fluorine.[1]

    • Target (Ortho-F): Inductive withdrawal is stronger on the alkyne, typically shifting the band to higher wavenumbers compared to the meta-isomer.[1]

  • C-F Stretch: 1000–1400 cm⁻¹ region (often obscured by fingerprint).[1]

C. Mass Spectrometry (MS)[1]
  • Molecular Ion: Both isomers show

    
     (M+).[1]
    
  • Fragmentation: Indistinguishable for routine analysis.[1] MS is not recommended for distinguishing these regioisomers without prior chromatographic separation.[1]

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

This protocol describes the synthesis of the target molecule from commercially available precursors.[1][2]

Reagents:

  • 1-Bromo-2-fluoro-4-methoxybenzene (1.0 eq)[1]

  • Trimethylsilylacetylene (1.2 eq)[1]

  • 
     (2 mol%)[1]
    
  • CuI (1 mol%)[1]

  • Triethylamine (

    
    ) / THF (1:1 v/v)[1]
    
  • Potassium Carbonate (

    
    ) / Methanol (for deprotection)[1]
    

Workflow:

  • Coupling: Charge a flame-dried flask with the aryl bromide, Pd catalyst, and CuI under Argon. Add degassed

    
    /THF.[1]
    
  • Addition: Dropwise add trimethylsilylacetylene at room temperature. Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Filter through a celite pad, concentrate, and purify the TMS-intermediate via silica gel chromatography.

  • Deprotection: Dissolve intermediate in MeOH. Add

    
     (1.5 eq).[1] Stir at RT for 30 mins.[1]
    
  • Extraction: Dilute with water, extract with

    
    , dry over 
    
    
    
    .
  • Purification: Flash chromatography (100% Pentane to 5% EtOAc/Pentane).

Protocol B: Analytical Validation Workflow

Use this logic flow to validate your product.

Validation Start Purified Product (Pale Yellow Oil/Solid) Acquire Acquire 13C NMR (Proton Decoupled) Start->Acquire CheckC1 Analyze C1 (Alkyne-bound Carbon) (~100-120 ppm range) Acquire->CheckC1 ResultA Coupling J ~ 15-18 Hz (Doublet) CheckC1->ResultA Large Splitting ResultB Coupling J ~ 4-7 Hz (Doublet) CheckC1->ResultB Small Splitting ConclA CONFIRMED: 1-Ethynyl-2-fluoro-4-methoxybenzene ResultA->ConclA ConclB IDENTIFIED ISOMER: 1-Ethynyl-3-fluoro-4-methoxybenzene ResultB->ConclB

Figure 2: Decision tree for spectroscopic validation of the target isomer.

Comparative Data Summary

PropertyTarget MoleculeAlternative (Isomer B)
CAS Number 768-60-5 (Generic parent) / Specific isomer CAS may vary120136-28-9
Appearance Pale yellow solid/oilPale yellow solid

NMR (Alkyne)

ppm (

or

,

Hz)

ppm (

)

NMR (C-F)
C2:

Hz
C3:

Hz

NMR

to

ppm (Typical for ortho-alkyne)

ppm (Typical for ortho-methoxy)

Note: Chemical shifts (


) are approximate and solvent-dependent (

). Coupling constants (

) are the reliable metric.

References

  • PubChem. 1-Ethynyl-4-methoxybenzene (Parent Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Wenthur, C. J., et al. (2013).[1][3] "Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective Negative Allosteric Modulator."[1] Journal of Medicinal Chemistry. (Demonstrates synthesis and NMR characterization of related fluoro-methoxy-phenylacetylenes). Available at: [Link][1]

  • Royal Society of Chemistry. Chemoselective and Stereospecific Iodination of Alkynes (Supporting Information).[1] (Contains comparative NMR data for substituted phenylacetylenes). Available at: [Link][1]

Sources

Validating purity of synthesized 1-Ethynyl-2-fluoro-4-methoxybenzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of 1-Ethynyl-2-fluoro-4-methoxybenzene: A Comparative HPLC Method Development Guide

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity validation of 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 302-99-8).

The Challenge: This compound serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib derivatives) and liquid crystals. Its structural features—a terminal alkyne, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—create a unique polarity profile. Standard C18 alkyl phases often fail to resolve it adequately from its des-ethynyl precursors or homocoupled (Glaser) by-products due to insufficient selectivity for the halogenated aromatic ring.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. Experimental evidence suggests that Phenyl-Hexyl offers superior resolution (


) for this specific fluorinated aromatic system by leveraging 

-

interactions, making it the recommended methodology for high-integrity validation.

Compound Characterization & Impurity Profile

Before validating purity, one must define the "enemy"—the likely impurities arising from synthesis (typically Sonogashira coupling).

ComponentStructure DescriptionOrigin/RiskPolarity/Retention Prediction
Analyte 1-Ethynyl-2-fluoro-4-methoxybenzeneTarget MoleculeModerate Hydrophobicity
Impurity A 2-Fluoro-4-methoxy-1-iodobenzeneUnreacted Starting MaterialHigh Hydrophobicity (Late Eluter)
Impurity B 1,4-bis(2-fluoro-4-methoxyphenyl)buta-1,3-diyneGlaser Homocoupling DimerVery High Hydrophobicity
Impurity C 3-Ethynyl-2-fluoro-4-methoxybenzeneRegioisomerVery Similar to Analyte (Critical Pair)

Method Comparison: C18 vs. Phenyl-Hexyl[1]

This section objectively compares the performance of the standard generic method against the optimized fluorinated-aromatic specific method.

Comparative Data Summary
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction
Mobile Phase Water / Acetonitrile (0.1% H3PO4)Water / Methanol (0.1% Formic Acid)
Selectivity (

) for F-Isomers
Low (

)
High (

)
Resolution (

) of Impurity A
1.8 (Baseline separation)3.5 (Wide separation)
Peak Shape (Tailing Factor) 1.2 - 1.41.0 - 1.1
Suitability General ScreeningHigh-Purity Validation
Scientific Rationale
  • Why C18 struggles: The fluorine atom on the benzene ring withdraws electron density, creating a specific electrostatic "hole." Standard C18 chains interact purely based on hydrophobicity and cannot exploit this electronic difference, leading to co-elution of regioisomers.

  • Why Phenyl-Hexyl wins: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the analyte's aromatic ring. The fluorine substituent alters the
    
    
    -cloud density, significantly changing how the analyte interacts with the column compared to non-fluorinated impurities. Methanol is preferred over Acetonitrile in Method B because Acetonitrile's own
    
    
    -electrons can suppress the column-analyte
    
    
    -
    
    
    interaction.

Detailed Experimental Protocol (Method B)

Scope: This protocol is designed for the quantification of the main peak and detection of impurities down to 0.05% area.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm particle size (e.g., Waters XSelect CSH or Phenomenex Luna).
    
  • Column Temp:

    
    .
    
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

    • Note: 254 nm utilizes the benzoyl chromophore; 210 nm detects non-aromatic impurities but may have higher solvent noise.

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Methanol (HPLC Grade).

Time (min)% Solvent A% Solvent BCurve
0.06040Initial
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040Stop
Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of synthesized product in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the alkyne).

Validation Framework (ICH Q2(R1))

To ensure the method is scientifically valid, the following parameters must be tested.

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow Start Start Validation Specificity Specificity / Selectivity (Inject Impurity Spikes) Start->Specificity Specificity->Start Fail: Change Column Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity If Resolution > 2.0 Linearity->Start Fail: Check Dilutions Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy If R² > 0.999 Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Robustness Robustness (Flow/Temp/pH changes) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

Key Validation Criteria
  • Specificity:

    • Inject the "blank" (mobile phase) to ensure no interference at the retention time (

      
      ) of the main peak.
      
    • Spike the sample with known precursors (e.g., 2-fluoro-4-methoxy-1-iodobenzene).

    • Acceptance: Resolution (

      
      ) between all peaks 
      
      
      
      . Purity threshold (via DAD) > 99.0%.
  • Linearity:

    • Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • LOD / LOQ (Sensitivity):

    • Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).

    • Target: LOQ should be

      
       to detect trace impurities.
      

Mechanism of Action Visualization

Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.[2]

SeparationMechanism Analyte Analyte: 1-Ethynyl-2-fluoro-4-methoxybenzene C18 C18 Column: Hydrophobic Interaction Only (Weak Selectivity) Analyte->C18 Alkyl Chain Interaction Phenyl Phenyl-Hexyl Column: Hydrophobic + Pi-Pi Stacking (Strong Selectivity) Analyte->Phenyl Aromatic Ring Interaction Result_C18 Result: Co-elution with isomers C18->Result_C18 Result_Phenyl Result: Clean Separation Phenyl->Result_Phenyl

Caption: Mechanistic comparison of stationary phase interactions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with methoxy groupIncrease buffer strength or lower pH (use 0.1% TFA instead of Formic Acid).
Baseline Drift UV absorption of Mobile Phase BEnsure Methanol is HPLC gradient grade; check detector reference wavelength.
Ghost Peaks Carryover from Glaser dimerThe dimer is highly lipophilic. Extend the gradient "wash" step at 90% B.
Retention Time Shift Temperature fluctuationUse a column oven (

). Phenyl phases are sensitive to Temp.

References

  • International Council for Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[5] 1-Ethynyl-4-methoxybenzene (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]

  • Przybyciel, M. (2005).[6] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003).[6] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. (Contextual citation for Phenyl-Hexyl selectivity).

Sources

A Tale of Two Strategies: A Senior Application Scientist's Guide to Incorporating Fluorine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often transforming a promising candidate into a successful therapeutic agent.[1][2][3] However, the decision of how and when to introduce these crucial atoms is a critical juncture in any drug development campaign. Two principal philosophies dominate this decision-making process: the direct introduction of fluorine into a complex molecule in the later stages of a synthetic route, known as late-stage fluorination (LSF) , and the use of pre-fluorinated starting materials, or fluorinated building blocks .

This guide provides an in-depth, objective comparison of these two powerful strategies. Drawing from field-proven insights and experimental data, we will dissect the nuances of each approach, providing the necessary technical details for researchers, scientists, and drug development professionals to make informed decisions that best suit their specific projects.

The Rise of Late-Stage Fluorination: Power and Precision

The allure of late-stage fluorination lies in its ability to directly modify a complex, often biologically active, molecule. This approach allows for the rapid generation of fluorinated analogues from a common advanced intermediate, enabling a direct assessment of the fluorine atom's effect on the molecule's properties. This is particularly advantageous in lead optimization, where rapid structure-activity relationship (SAR) studies are paramount.[4][5][6]

Key Late-Stage Fluorination Methodologies

Modern synthetic chemistry has gifted us with a burgeoning toolbox of LSF methods, each with its own set of advantages and limitations. The two most prominent strategies are deoxyfluorination and C-H fluorination.

Deoxyfluorination is a powerful technique for converting alcohols to the corresponding alkyl fluorides. This transformation is particularly valuable as alcohols are common functional groups in natural products and synthetic intermediates.

Mechanism of Action: Deoxyfluorination reagents activate the hydroxyl group, transforming it into a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction.

Experimental Protocol: Deoxyfluorination of a Complex Secondary Alcohol using PhenoFluor™

This protocol describes a general procedure for the deoxyfluorination of a complex secondary alcohol using the commercially available reagent PhenoFluor™.

Materials:

  • Complex secondary alcohol (1.0 equiv)

  • PhenoFluor™ (1.5 equiv)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the complex secondary alcohol and cesium fluoride.

  • Add anhydrous toluene and anhydrous DMF (typically in a 10:1 ratio) to the flask.

  • Add PhenoFluor™ to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of PhenoFluor™ with atmospheric moisture.

  • Anhydrous Solvents: Water can compete with the fluoride nucleophile and lead to undesired side products.

  • Cesium Fluoride: Acts as a fluoride source and a base to facilitate the reaction.

  • Elevated Temperature: Often required to overcome the activation energy for the C-O bond cleavage and C-F bond formation.

Direct C-H fluorination represents a paradigm shift in synthetic chemistry, offering the potential to install fluorine atoms at unactivated C-H bonds. This method is highly attractive due to its atom and step economy, as it bypasses the need for pre-functionalization of the substrate.[4][6]

Mechanism of Action: Many modern C-H fluorination methods rely on transition metal catalysis, often involving a palladium catalyst, to selectively activate a C-H bond and facilitate the subsequent fluorination with an electrophilic fluorine source like Selectfluor®.[1]

Experimental Protocol: Palladium-Catalyzed C-H Fluorination of an Aryl Compound

This protocol outlines a general procedure for the palladium-catalyzed C-H fluorination of an aryl substrate.

Materials:

  • Aryl substrate (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • Ligand (e.g., a biarylphosphine ligand, 0.12 equiv)

  • Selectfluor® (2.0 equiv)

  • Silver triflate (AgOTf) (2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl substrate, Pd(OAc)₂, and the ligand.

  • Add the anhydrous solvent, followed by Selectfluor® and silver triflate.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for achieving high reactivity and selectivity. The ligand stabilizes the palladium center and modulates its electronic and steric properties.

  • Selectfluor®: A widely used and relatively stable electrophilic fluorine source.

  • Silver Triflate: Often used as an oxidant to facilitate the catalytic cycle.

  • Inert Atmosphere and Anhydrous Solvent: Essential to prevent catalyst deactivation and side reactions.

The Building Block Strategy: A Foundation of Reliability

The fluorinated building block approach is a long-standing and highly reliable strategy in medicinal chemistry. This method involves the use of readily available, pre-fluorinated starting materials that are then incorporated into the target molecule through standard synthetic transformations.[3][7] This approach is often favored for its predictability and scalability.

Advantages of the Building Block Approach
  • Predictability and Reliability: The synthesis of the target molecule relies on well-established and predictable chemical reactions.

  • Scalability: The use of commercially available or readily synthesizable building blocks often facilitates the large-scale production of the target compound.

  • Stereochemical Control: When using chiral fluorinated building blocks, the stereochemistry at the fluorine-bearing center is pre-determined.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Heterocycle using a Building Block

This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole, a common motif in pharmaceuticals, using a trifluoromethylated building block.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure trifluoromethyl-substituted pyrazole.

Causality Behind Experimental Choices:

  • Trifluoromethylated Building Block: The use of a pre-functionalized building block simplifies the synthesis and avoids the need for direct trifluoromethylation, which can be challenging.

  • Hydrazine Hydrate: A common reagent for the construction of pyrazole rings from 1,3-dicarbonyl compounds.

  • Ethanol as Solvent: A common and effective solvent for this type of condensation reaction.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between late-stage fluorination and the building block approach is not always straightforward and depends on a multitude of factors, including the stage of the drug discovery program, the complexity of the target molecule, and the desired timeline and budget.

FeatureLate-Stage FluorinationFluorinated Building Block Strategy
Flexibility in Lead Optimization High: Allows for rapid diversification of a lead compound.Lower: Requires synthesis of new building blocks for each new analogue.
Step Economy Often higher, as it can bypass multiple synthetic steps.Can be lower due to the need to synthesize the building block first.
Convergence of Synthesis Divergent: Multiple analogues from a common intermediate.Convergent: Building blocks are incorporated into the main synthetic route.
Predictability & Scalability Can be less predictable and more challenging to scale up.Generally more predictable and scalable.
Access to Starting Materials Utilizes readily available non-fluorinated starting materials.Requires access to specific fluorinated building blocks, which may be expensive or not commercially available.
Stereochemical Control Can be challenging to control stereochemistry during fluorination.Stereochemistry is pre-defined in the building block.
Cost Reagents can be expensive, but overall cost may be lower due to fewer steps.Building blocks can be expensive, and the overall cost may be higher due to a longer synthetic route.

Visualizing the Decision-Making Process

The following diagram illustrates a simplified decision-making workflow for choosing between late-stage fluorination and a building block approach.

G cluster_lead_gen Lead Generation cluster_lead_op Lead Optimization cluster_process_dev Process Development start Drug Discovery Stage lead_gen Lead Generation / Early SAR start->lead_gen Early Stage lead_op Lead Optimization start->lead_op Mid Stage process_dev Process Development start->process_dev Late Stage bb_strategy Building Block Strategy (Access to diverse scaffolds) lead_gen->bb_strategy lsf_strategy Late-Stage Fluorination (Rapid analogue synthesis) lead_op->lsf_strategy bb_strategy2 Building Block Strategy (Scalability and robustness) process_dev->bb_strategy2

Caption: Decision workflow for fluorination strategy based on drug discovery stage.

Case Study: Fluorination of a Kinase Inhibitor

To illustrate the practical application of these strategies, let's consider a hypothetical case study involving the optimization of a kinase inhibitor. The lead compound possesses a phenol moiety that has been identified as a potential site for metabolic oxidation. To block this metabolic "soft spot," the introduction of a fluorine atom on the aromatic ring is desired.

Strategy 1: Late-Stage Fluorination (Deoxyfluorination)

  • Approach: The phenol group of the advanced kinase inhibitor intermediate is directly converted to a fluoro group using a deoxyfluorination reagent like PhenoFluor™.

  • Advantages: This approach is rapid and allows for the direct comparison of the fluorinated analogue with the parent compound in biological assays.

  • Challenges: The deoxyfluorination reaction may require harsh conditions that are not compatible with other functional groups in the complex molecule. The yield may also be moderate.

Strategy 2: Building Block Approach

  • Approach: A fluorinated phenol building block is synthesized or purchased and then incorporated into the kinase inhibitor scaffold from an earlier stage of the synthesis.

  • Advantages: The synthesis is likely to be more robust and higher yielding. It also allows for the synthesis of larger quantities of the target compound.

  • Challenges: This approach is more time-consuming as it requires a longer synthetic route. If the fluorinated building block is not commercially available, its synthesis will add to the overall timeline.

In this scenario, for rapid SAR exploration during lead optimization, the late-stage fluorination approach would be highly valuable. However, for the eventual scale-up and process development of the final drug candidate, the building block strategy would likely be the more prudent choice.

Conclusion: A Symbiotic Relationship

Ultimately, late-stage fluorination and the use of fluorinated building blocks are not mutually exclusive strategies but rather complementary tools in the medicinal chemist's arsenal. The optimal choice depends on the specific goals and constraints of the project. Late-stage fluorination offers unparalleled speed and flexibility for exploring chemical space and understanding structure-activity relationships, while the building block approach provides a reliable and scalable path to the desired target molecules. A thorough understanding of the strengths and weaknesses of each strategy, as detailed in this guide, will empower researchers to make the most strategic decisions in their quest for novel and effective therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Campbell, M. G., & Ritter, T. (2014). Late-stage fluorination: from fundamentals to application. Organic Process Research & Development, 18(3), 474-480. [Link]

  • Ulicky, J., & Cherny, V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337302. [Link]

  • Ritter, T. (2013). Late-Stage Fluorination. Blucher Chemistry Proceedings, 1(1). [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Late-Stage Fluorination. Retrieved from [Link]

  • Yerien, D. E., Bonesi, S. M., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. [Link]

  • Singh, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Genentech. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]

  • Pal, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(43), 8533-8564. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3536. [Link]

  • Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic Chemistry Frontiers. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Bencke, C. E., Marangoni, M. A., Fortes, A. S., Fantinel, C. D. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Chemistry Proceedings, 1(1). [Link]

Sources

Comparative study of electron-donating group effects in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for synthesizing alkynyl-substituted arenes. However, its efficiency is non-linear across substrate classes. Electron-Donating Groups (EDGs) (e.g., -OMe, -NH₂, -OH) on aryl halides present a specific kinetic bottleneck, often resulting in stalled conversion, homocoupling byproducts (Glaser coupling), or the need for forcing conditions that degrade sensitive scaffolds.

This guide objectively compares the performance of standard catalytic systems against enhanced ligand architectures specifically for EDG-deactivated substrates. It provides a mechanistic rationale based on Hammett correlations and offers a self-validating protocol to ensure high yields.

Mechanistic Insight: The Oxidative Addition Bottleneck

To solve the EDG problem, one must understand the causality. The Sonogashira cycle involves three main stages: Oxidative Addition, Transmetallation, and Reductive Elimination.

For aryl halides, Oxidative Addition (OA) is the rate-determining step (RDS).

  • The Physics: The Pd(0) catalyst acts as a nucleophile attacking the electrophilic aryl halide.

  • The EDG Effect: Substituents like methoxy (-OMe) or amino (-NH₂) groups donate electron density into the aromatic ring (via resonance). This increases the electron density at the carbon-halogen bond, making it less electrophilic and significantly raising the activation energy for the Pd(0) insertion.

Hammett Correlation: Kinetic studies confirm a positive Hammett


 value (+2.0 to +3.8) for this step. This means reaction rates drop precipitously as the substituent becomes more electron-donating (negative 

values).
Visualization: The Kinetic Barrier

The following diagram illustrates the catalytic cycle, highlighting the specific point where EDGs induce failure.

SonogashiraMechanism cluster_EDG EDG Effect Zone Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) PdII_ArX Pd(II)(Ar)(X)L2 OxAdd->PdII_ArX High Barrier for EDGs TransMet Transmetallation (Cu-Acetylide enters) PdII_ArX->TransMet + Cu-C≡C-R PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk - CuX RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Alkynyl) RedElim->Product

Figure 1: The Sonogashira Catalytic Cycle. The red node highlights Oxidative Addition, the kinetic bottleneck for substrates with Electron-Donating Groups.

Comparative Performance Analysis

The choice of ligand determines success when working with EDGs. The table below compares "Standard Conditions" (Triphenylphosphine-based) against "Enhanced Conditions" (Dialkylbiaryl phosphine-based, e.g., XPhos or SPhos) for a representative EDG substrate (4-Bromoanisole).

Table 1: Ligand Performance Matrix on Deactivated Substrates
FeatureStandard System Enhanced System
Catalyst Precursor Pd(PPh₃)₄ or PdCl₂(PPh₃)₂XPhos Pd G2 or Pd(OAc)₂ + XPhos
Ligand Class Triarylphosphine (Electron Neutral)Dialkylbiaryl Phosphine (Electron Rich & Bulky)
Mechanism of Action Moderate OA rate; prone to dissociation.Accelerated OA (e- rich P) & Fast Reductive Elimination (Bulk).
Substrate: 4-Bromoanisole Yield: 40–60% (at 60°C)Yield: >95% (at 25–40°C)
Substrate: 4-Bromoaniline Yield: <30% (Stalled)Yield: 85–92%
Reaction Time 12–24 Hours1–4 Hours
Side Reactions High (Glaser homocoupling due to stall)Low (Rapid turnover consumes alkyne)

Key Takeaway: For EDG-substituted aryl bromides, standard Pd(PPh₃)₄ is inefficient. The electron-rich nature of ligands like XPhos or SPhos increases the electron density on the Palladium center, artificially lowering the activation energy for oxidative addition, effectively counteracting the deactivating effect of the substrate's EDG.

Experimental Protocol: High-Performance EDG Coupling

This protocol utilizes a Buchwald-type precatalyst (XPhos Pd G2) which generates the active mono-ligated Pd(0) species in situ. This system is robust against the electronic deactivation of substrates like 4-methoxybromobenzene or 4-aminobromobenzene.

Reagents
  • Substrate: Aryl Bromide with EDG (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%) [Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Co-catalyst: CuI (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: Anhydrous THF or MeCN (Degassed)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Charge a reaction vial with the Aryl Bromide, XPhos Pd G2, CuI, and Cs₂CO₃. If the alkyne is a solid, add it now. Cap with a septum.

  • Degassing (Critical): Evacuate the vial and backfill with Argon (repeat 3x). Why? Oxygen oxidizes the electron-rich phosphine ligand, killing the catalyst immediately.

  • Solvent Addition: Add degassed solvent via syringe.

  • Liquid Reagent Addition: Add the liquid alkyne (if applicable) and base (if liquid, e.g., Et₃N) via syringe.

  • Reaction: Stir at 40–60°C. Monitor via LCMS or TLC.

    • Checkpoint: The reaction mixture should darken (brown/black) as Pd(0) forms. If it remains pale yellow or turns green/blue (Cu(II) formation), oxygen ingress has occurred.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Visualization: Experimental Logic Flow

Workflow Start Start Weigh Weigh Solids (Ar-Br, Cat, CuI, Base) Start->Weigh Inert Evacuate/Backfill (Argon x3) Weigh->Inert Solvent Add Degassed Solvent/Liquids Inert->Solvent Heat Heat (40-60°C) Monitor LCMS Solvent->Heat Check Is Conversion >95%? Heat->Check Workup Workup & Purify Check->Workup Yes Troubleshoot Add more Cat or Increase Temp Check->Troubleshoot No (Stalled) Troubleshoot->Heat

Figure 2: Optimized Workflow for EDG-Substituted Sonogashira Coupling.

Troubleshooting & Optimization

When working with strong EDGs (e.g., p-amino, p-hydroxy), standard troubleshooting often fails. Use these targeted adjustments:

  • The "Stall" at 50% Conversion:

    • Cause: Catalyst death due to slow oxidative addition allowing Pd agglomeration (Pd black).

    • Solution: Switch to Pd-NHC catalysts (e.g., PEPPSI-IPr). NHCs bind tighter than phosphines and stabilize the Pd species during the slow oxidative addition step typical of EDGs.

  • Product Inhibition:

    • Cause: Amino groups on the substrate may coordinate to the Pd/Cu, poisoning the cycle.

    • Solution: Use a stronger base (e.g., K₃PO₄) or protect the amine (e.g., as an acetamide) to reduce its Lewis basicity.

  • Solvent Effects:

    • For extremely electron-rich substrates, DMF or DMA is preferred over THF. The higher polarity stabilizes the polar transition state of the oxidative addition.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

  • Gelmann, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[1] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link

  • Köhn, U., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2806. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

The Isomeric Edge: A Comparative Guide to Fluorine's Positional Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Placement of a Single Atom

In the landscape of modern medicinal chemistry, the fluorine atom has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1] Its unique combination of small size, high electronegativity, and the strength of the carbon-fluorine bond allows for subtle yet profound modifications to a molecule's biological profile.[2] Strategic fluorination can enhance metabolic stability, modulate acidity (pKa), improve cell membrane permeability, and increase binding affinity to biological targets.[2][3] These alterations often translate into improved pharmacokinetics and greater target selectivity.[1]

However, the benefits of fluorination are not a simple matter of addition. The precise position of the fluorine atom—its isomeric placement—can dramatically alter these effects, turning a promising lead compound into either a potent therapeutic or an inactive analogue. This guide provides a comparative analysis of these isomeric effects, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will explore both constitutional isomers, where fluorine's position on a molecular scaffold changes, and stereoisomers, where its orientation in three-dimensional space is the variable, to illustrate the critical importance of positional chemistry in fluorinated drug design.

Part 1: The Regioisomeric Effect - A Kinase Inhibitor Case Study

The term regioisomers refers to compounds that have the same molecular formula but differ in the position of a substituent on the molecular scaffold. In aromatic systems, this is commonly seen with ortho-, meta-, and para- substitutions. This positional change can drastically affect how a drug interacts with its target protein and how it is processed by metabolic enzymes.

Case Study: AAK1 Kinase Inhibitors

Adaptor-associated kinase 1 (AAK1) is a target for the treatment of pain. In a study aimed at developing potent AAK1 inhibitors, researchers explored the structure-activity relationship (SAR) of a series of compounds, including regioisomers of a fluorophenyl group attached to the core scaffold.[4] The results provide a compelling example of how fluorine's position dictates biological activity.

The inhibitory activity of the unsubstituted parent compound and its ortho-, meta-, and para- fluoro-substituted analogues was measured via an in vitro kinase assay to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDPhenyl SubstitutionTarget KinaseIC50 (nM)Fold Change vs. Unsubstituted
18 UnsubstitutedAAK121-
27 para-FluoroAAK1~1055-fold decrease
28 meta-FluoroAAK1~21Equipotent
29 ortho-FluoroAAK1~2100100-fold decrease
(Data synthesized from the findings presented in "Discovery of pyrrolo[2,1-f][2][5][6]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain". The IC50 values for the fluoro-substituted compounds were calculated based on the reported fold changes relative to the unsubstituted compound 18.)[4]

As the data clearly shows, the meta-fluoro substitution retained the potency of the original compound. In stark contrast, moving the fluorine to the para- position resulted in a 5-fold loss of activity, and the ortho- substitution led to a dramatic 100-fold decrease in potency.[4]

The observed differences in potency can be attributed to the specific interactions within the kinase's ATP-binding pocket. The researchers hypothesized that substituents on the phenyl ring could interact with a key glutamic acid residue (Glu90), either directly or through a water-bridged hydrogen bond, to enhance potency.[4]

  • The Favorable meta Position: The meta-fluoro analogue (28) was equipotent to the unsubstituted compound, suggesting that the fluorine at this position does not disrupt the optimal binding conformation. In a related analogue, a hydroxyl group at the meta-position was shown to form a favorable water-bridged hydrogen bond with Glu90, explaining the potency of substitution at this site.[4]

  • The Detrimental ortho and para Positions: The significant loss of activity with the ortho- and para-fluoro isomers (29 and 27) indicates that a substituent at these positions likely introduces an unfavorable steric or electronic clash within the binding pocket, disrupting the key interactions necessary for potent inhibition.[4]

This case study underscores a critical principle: a "fluorine scan" across an aromatic ring is an essential step in lead optimization. The electronic effects of fluorine (electron-withdrawing) are constant, but the steric and conformational consequences are highly dependent on its specific location relative to the target's topology.

The process of selecting the optimal regioisomer involves a systematic evaluation of potency and metabolic stability.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Analysis & Decision Start Synthesize Parent Scaffold Isomers Create Regioisomers (ortho, meta, para) Start->Isomers Fluorinated Building Blocks Potency In Vitro Potency Assay (e.g., ADP-Glo) Isomers->Potency Metabolism Metabolic Stability Assay (e.g., HLM) Isomers->Metabolism Analysis Compare IC50 & t1/2 Data Potency->Analysis Metabolism->Analysis Decision Select Lead Isomer for In Vivo Studies Analysis->Decision

Caption: Workflow for evaluating fluorinated regioisomers.

Part 2: The Stereoisomeric Effect - A Tale of Two Enantiomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Enantiomers (non-superimposable mirror images, often designated R and S) are a key type of stereoisomer. Because biological targets like enzymes and receptors are themselves chiral, they often exhibit differential interactions with the enantiomers of a chiral drug. One enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects.

Case Study: Ftorafur (Tegafur)

Ftorafur is a fluorinated prodrug of the well-known anticancer agent 5-fluorouracil (5-FU). It contains a chiral center on its tetrahydrofuran ring, meaning it exists as R and S enantiomers. A study was conducted to determine if the biological activity was stereoselective.

Researchers synthesized the individual R and S isomers and compared their ability to inhibit the growth of cultured human fibroblasts against the racemic mixture (a 1:1 mix of both enantiomers) that is used clinically.

Compound FormChiralityBiological EffectResult
FtorafurRacemic (R/S)CytotoxicityActive
Isomer 1RCytotoxicityActive
Isomer 2SCytotoxicityActive
(Data summarized from "In vitro biological evaluation of the R and S isomers of 1-(Tetrahydrofuran-2-yl)-5-fluorouracil".)[7]

The study found no significant difference in the cytotoxic effects between the R isomer, the S isomer, and the racemic mixture.[7]

This result is initially surprising, as high stereoselectivity is common in drug action. The explanation lies in Ftorafur's mechanism of action. It is not the active agent itself but a repository form or prodrug . In the body, both the R and S isomers are slowly metabolized to release the active therapeutic agent, 5-fluorouracil.

G cluster_isomers Prodrug Isomers R_Isomer Ftorafur (R-Isomer) Metabolism Metabolic Cleavage (in vivo) R_Isomer->Metabolism S_Isomer Ftorafur (S-Isomer) S_Isomer->Metabolism Active_Drug 5-Fluorouracil (Active Agent) Metabolism->Active_Drug Target Inhibition of DNA Synthesis Active_Drug->Target

Caption: Metabolic activation pathway for Ftorafur isomers.

Because the ultimate biological activity depends on the release of the achiral 5-FU molecule, the chirality of the parent prodrug is rendered irrelevant.[7] This case highlights a crucial causality: the biological consequence of stereoisomerism is entirely dependent on the drug's mechanism of action. For a drug that binds directly to a chiral receptor, high enantioselectivity is expected. For a prodrug that releases an achiral active agent, this stereoselectivity may be absent.

Part 3: Experimental Protocols for Isomeric Comparison

To generate the comparative data discussed, specific and validated in vitro assays are essential. The following are step-by-step methodologies for determining kinase inhibition and metabolic stability.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the IC50 of an inhibitor against a target kinase by quantifying the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ assay is a two-step luminescent assay.[8] First, the kinase reaction is performed. Then, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light. The amount of light is proportional to the kinase activity.[9]

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the isomeric test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 10 mM.

    • Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of a solution containing the target kinase and the appropriate substrate in kinase buffer.

    • Add 0.5 µL of the serially diluted test compounds or controls to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (concentration should be at or near the Km for the specific kinase).

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[10]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.[11]

    • Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[11]

    • Incubate for 40 minutes at room temperature to allow for ATP generation and the luciferase reaction to stabilize.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition/background) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.[12]

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes, providing a measure of its intrinsic clearance.

Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of phase I metabolic enzymes. The reaction is initiated by adding a cofactor, NADPH. Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the metabolic half-life (t½).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution by diluting the stock in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw a vial of pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[1]

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM and test compound solution for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure the reaction is below the enzyme's Km.

    • Immediately remove an aliquot for the T=0 time point and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Continue to incubate the reaction mixture at 37°C with shaking.

    • Remove aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench them in the same manner.[1]

  • Sample Processing:

    • Vortex all quenched samples.

    • Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples using a calibrated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line using linear regression. The slope (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

Conclusion and Outlook

The strategic incorporation of fluorine is a proven method for enhancing the therapeutic potential of small molecules. However, this guide demonstrates that the ultimate biological effect is exquisitely sensitive to the isomeric position of the fluorine atom. A simple shift from a meta to an ortho position can decrease potency by two orders of magnitude, while the difference between R and S stereoisomers can be rendered irrelevant by a prodrug mechanism.

For drug development professionals, these findings reinforce the necessity of a data-driven, empirical approach. A systematic synthesis and evaluation of constitutional isomers is not merely a formality but a critical step in navigating the complex structure-activity landscape. Furthermore, a deep understanding of the drug's mechanism of action is paramount to predicting and interpreting the effects of stereochemistry. As synthetic methodologies for precise, late-stage fluorination continue to advance, the ability to rapidly generate and test diverse isomers will further empower chemists to harness the full potential of this "small atom with a big ego."

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved January 29, 2026.
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  • Vertex AI Search. (n.d.). Discovery of pyrrolo[2,1-f][2][5][6]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC - PubMed Central. Retrieved January 29, 2026.

  • Vertex AI Search. (n.d.). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter - PMC - NIH. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). In vitro biological evaluation of the R and S isomers of 1-(Tetrahydrofuran-2-yl)-5-fluorouracil. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Chiral Drugs: An Overview - PMC - PubMed Central. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC. Retrieved January 29, 2026.
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  • Vertex AI Search. (n.d.). Chirality of New Drug Approvals (2013–2022)
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). In vitro ADP-Glo kinase assay - Bio-protocol. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)
  • Vertex AI Search. (n.d.). Metabolic Stability Assays - Merck Millipore. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). stereochemistry and biological activity of drugs. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Chiral drugs - LabMed Discovery. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). metabolic stability in liver microsomes - Mercell. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta - SciSpace. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PubMed Central. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Retrieved January 29, 2026.
  • Vertex AI Search. (n.d.). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. Retrieved January 29, 2026.
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A Researcher's Guide to the Cost-Benefit Analysis of Synthetic Routes to Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into aromatic systems has become an indispensable tool in the design of modern pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character, have led to a surge in the development of synthetic methodologies for their preparation. However, the path to these valuable molecules is paved with a variety of synthetic routes, each presenting a distinct profile of costs, benefits, and practical challenges.

This guide offers an in-depth, comparative analysis of the principal synthetic routes to fluorinated aromatics, tailored for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings, evaluate the economic viability, and address the scalability and safety concerns inherent to each method. By grounding our discussion in experimental data and field-proven insights, we aim to empower you to make judicious decisions in the selection of a fluorination strategy that aligns with your specific research and development goals.

The Landscape of Aromatic Fluorination

The direct fluorination of aromatic compounds with elemental fluorine is a notoriously challenging endeavor due to its high reactivity and lack of selectivity. Consequently, a diverse arsenal of synthetic methods has been developed to achieve controlled and efficient aromatic fluorination. This guide will provide a comparative analysis of four major strategies:

  • Nucleophilic Aromatic Substitution (SNAr)

  • The Balz-Schiemann Reaction and Its Modern Variants

  • Electrophilic Fluorination

  • Transition Metal-Catalyzed Fluorination

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction stands as a cornerstone of industrial and laboratory-scale synthesis of fluorinated aromatics, particularly for electron-deficient systems. This method involves the displacement of a suitable leaving group (e.g., -Cl, -NO₂) on an aromatic ring by a nucleophilic fluoride source.

Mechanism and Key Considerations:

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack of the fluoride ion. Consequently, the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group is critical for activating the aromatic ring towards substitution.

Diagram: SNAr Mechanism

Caption: The two-step mechanism of the SNAr reaction.

Cost-Benefit Analysis:

FeatureAdvantagesDisadvantages
Cost Utilizes inexpensive fluoride sources like KF (approx. $2-3/kg) and readily available starting materials such as 4-chloronitrobenzene (approx. $1/kg).[1][2]Requires activated aromatic substrates, which may necessitate additional synthetic steps. High boiling point aprotic polar solvents (e.g., DMSO, DMF) can be costly to purchase and recycle.
Scalability Highly scalable and widely used in industrial processes for the production of fluoroaromatics.[3]High reaction temperatures (150-250°C) can be energy-intensive on a large scale.[4]
Substrate Scope Excellent for electron-deficient aromatic and heteroaromatic systems.Not applicable to electron-rich or unactivated aromatic rings.
Functional Group Tolerance Tolerant of a wide range of functional groups that are stable to the reaction conditions.Sensitive to functional groups that are unstable at high temperatures or in the presence of fluoride ions.
Safety Avoids the use of highly toxic or explosive reagents.High reaction temperatures and pressures can pose safety risks. The use of high-boiling polar aprotic solvents requires careful handling and waste management.

Experimental Protocol: Synthesis of 4-Fluoronitrobenzene [5]

  • A mixture of 4-chloronitrobenzene (1.0 eq), powdered potassium fluoride (1.75 eq), and a phase transfer catalyst such as tetramethylammonium chloride (4.5 mol%) is prepared in a suitable reaction vessel.

  • Dimethylformamide (DMF) is added as the solvent.

  • The reaction mixture is heated to 150°C and stirred for 15 hours.

  • Reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-fluoronitrobenzene (typical yield: 91.58%).[5]

The Balz-Schiemann Reaction and Modern Variants

A classic method for the synthesis of aryl fluorides, the Balz-Schiemann reaction involves the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism and Key Considerations:

The reaction proceeds via the formation of an aryl diazonium cation, which upon heating, decomposes to an aryl cation, nitrogen gas, and boron trifluoride. The aryl cation is then trapped by the fluoride from the tetrafluoroborate anion. While historically significant, the classical Balz-Schiemann reaction often requires the isolation of potentially explosive diazonium salts and can suffer from moderate yields. Modern variants aim to improve safety and efficiency by using alternative counterions or by performing the reaction in a one-pot fashion.

Diagram: Balz-Schiemann Reaction Workflow

balz_schiemann_workflow cluster_diazotization Diazotization cluster_decomposition Fluoro-dediazoniation aniline Aromatic Amine (Ar-NH₂) diazotization_reagents NaNO₂ / HBF₄ (0-5 °C) aniline->diazotization_reagents diazonium_salt Arenediazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) diazotization_reagents->diazonium_salt thermal_decomposition Thermal Decomposition (Heat) diazonium_salt->thermal_decomposition aryl_fluoride Aryl Fluoride (Ar-F) + N₂ + BF₃ thermal_decomposition->aryl_fluoride

Caption: The two main stages of the Balz-Schiemann reaction.

Cost-Benefit Analysis:

FeatureAdvantagesDisadvantages
Cost Utilizes inexpensive starting materials like aniline and sodium nitrite.The use of fluoroboric acid (HBF₄) can be a significant cost factor. Moderate yields can impact the overall cost-effectiveness.
Scalability Scalable, but the isolation and handling of diazonium salts on a large scale present significant safety challenges.[6]Thermal decomposition can be difficult to control and may lead to runaway reactions.
Substrate Scope Broad substrate scope, applicable to a wide range of anilines with both electron-donating and electron-withdrawing groups.Substrates with functional groups sensitive to strongly acidic conditions may not be suitable.
Functional Group Tolerance Generally good, but limited by the harsh, acidic conditions of the diazotization step.Not compatible with acid-labile functional groups.
Safety Diazonium salts are thermally unstable and can be explosive, especially in the solid state, requiring strict temperature control and careful handling.[4]The reaction produces gaseous byproducts (N₂ and BF₃) that need to be safely vented.

Experimental Protocol: Synthesis of Fluorobenzene [7][8]

  • Aniline (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF₄) in water at 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C.

  • The precipitated benzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether.

  • The salt is carefully dried under vacuum. Extreme caution is advised as dry diazonium salts are potentially explosive.

  • The dry diazonium salt is heated gently in a flask without solvent until thermal decomposition begins.

  • The crude fluorobenzene is distilled from the reaction mixture.

  • The distillate is washed with a dilute sodium hydroxide solution, then with water, dried over anhydrous calcium chloride, and redistilled to obtain pure fluorobenzene.

Electrophilic Fluorination

Electrophilic fluorination reagents act as a source of "F⁺" and are particularly effective for the fluorination of electron-rich aromatic and heteroaromatic compounds, which are challenging substrates for SNAr reactions.

Mechanism and Key Considerations:

The reaction generally follows an electrophilic aromatic substitution (SEAr) pathway. A variety of N-F reagents, with Selectfluor® (F-TEDA-BF₄) being a prominent example, have been developed to provide a safe and effective source of electrophilic fluorine. The regioselectivity of the fluorination is governed by the electronic and steric properties of the substrate.

Cost-Benefit Analysis:

FeatureAdvantagesDisadvantages
Cost Can be performed under mild conditions, potentially reducing energy costs.Electrophilic fluorinating agents like Selectfluor® are expensive (approx. $1.25/g for bulk quantities).[9]
Scalability Generally scalable, with modern N-F reagents being solids that are relatively easy to handle.The high cost of the reagent is a major barrier to large-scale industrial applications.
Substrate Scope Excellent for electron-rich arenes and heterocycles.Not suitable for strongly electron-deficient aromatic rings. Regioselectivity can be a challenge with some substrates.
Functional Group Tolerance Generally good, but can be sensitive to easily oxidizable functional groups.The reaction can be influenced by steric hindrance around the reaction site.
Safety Modern N-F reagents like Selectfluor® are generally stable, non-volatile solids that are safe to handle.[10]Older electrophilic fluorinating agents such as F₂ and CF₃OF are extremely hazardous and require specialized equipment.

Experimental Protocol: Synthesis of 2-Fluoro- and 4-Fluoroanisole [11]

  • To a solution of anisole (1.0 eq) in a suitable solvent such as acetonitrile, add Selectfluor® (1.0 eq).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours).

  • Reaction progress is monitored by GC or TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water, dried over a drying agent, and the solvent is evaporated.

  • The resulting mixture of 2-fluoro- and 4-fluoroanisole is purified by column chromatography.

Transition Metal-Catalyzed Fluorination

A more recent and rapidly evolving area, transition metal-catalyzed fluorination offers a versatile approach to C-F bond formation, often with excellent functional group tolerance and broad substrate scope. Palladium and copper are the most commonly employed metals.

Mechanism and Key Considerations:

The catalytic cycle typically involves: 1) oxidative addition of an aryl halide or triflate to the metal center (e.g., Pd(0)), 2) fluoride transfer from a fluoride source to the metal complex, and 3) reductive elimination of the aryl fluoride to regenerate the active catalyst. The choice of ligand is crucial for promoting the challenging C-F reductive elimination step.

Diagram: General Catalytic Cycle for Pd-Catalyzed Fluorination

pd_catalyzed_fluorination pd0 Pd(0)Lₙ ox_add Ar-Pd(II)(X)Lₙ pd0->ox_add Oxidative Addition f_transfer Ar-Pd(II)(F)Lₙ ox_add->f_transfer Fluoride Transfer f_transfer->pd0 Reductive Elimination arf Ar-F f_transfer->arf Product arx Ar-X arx->ox_add f_source [F]⁻ f_source->f_transfer

Caption: A simplified catalytic cycle for palladium-catalyzed aromatic fluorination.

Cost-Benefit Analysis:

FeatureAdvantagesDisadvantages
Cost Can utilize a wide range of readily available aryl halides and triflates as starting materials.Palladium catalysts (e.g., Pd(OAc)₂, approx. $65/g) and specialized phosphine ligands (e.g., AdBrettPhos, approx. $147/g) are very expensive.[12][13]
Scalability Scalability can be challenging due to catalyst cost, stability, and the need for strictly anhydrous conditions.Catalyst lifetime and turnover numbers are critical for economic viability on an industrial scale.
Substrate Scope Exceptionally broad substrate scope, including unactivated and sterically hindered aromatic systems.Can be sensitive to functional groups that can act as catalyst poisons (e.g., thiols).
Functional Group Tolerance Excellent functional group tolerance under relatively mild reaction conditions.Some reactions may require the use of a glovebox to exclude air and moisture.
Safety Avoids the use of highly reactive or toxic fluorinating agents.The use of flammable solvents and, in some cases, pyrophoric reagents requires careful handling.

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride (Illustrative for C-F Bond Formation Principles) [14]

Note: This protocol for trifluoromethylation illustrates the general setup for a related palladium-catalyzed C-F bond formation. Fluorination would typically use a fluoride source instead of a trifluoromethyl source.

  • In a nitrogen-filled glovebox, a reaction vial is charged with spray-dried potassium fluoride, the aryl chloride (1.0 eq), a palladium source (e.g., Pd(dba)₂), and a specialized phosphine ligand such as BrettPhos (ligand 6 in the reference).

  • Dioxane is added as the solvent, followed by the trifluoromethyl source (e.g., TESCF₃).

  • The vial is sealed and heated to 120-140 °C for 6-20 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Comparative Summary and Future Outlook

MethodStarting MaterialKey ReagentsRelative CostScalabilityKey AdvantageKey Disadvantage
SNAr Activated Aryl Halide/NitroareneKF, CsFLowHighIndustrially proven, cost-effective for specific substrates.Limited to electron-deficient aromatics.
Balz-Schiemann AnilineNaNO₂, HBF₄Low-MediumMediumBroad substrate scope for anilines.Safety risks associated with diazonium salts.
Electrophilic Fluorination Electron-rich AreneSelectfluor®HighMediumEffective for electron-rich systems.High reagent cost, potential regioselectivity issues.
Metal-Catalyzed Aryl Halide/TriflatePd/Cu catalyst, Ligand, F⁻ sourceVery HighLow-MediumExcellent functional group tolerance and broad scope.High cost of catalysts and ligands, process sensitivity.

The field of aromatic fluorination continues to be an area of intense research, driven by the ever-increasing importance of fluorinated molecules. Future advancements will likely focus on the development of more cost-effective and sustainable methods, such as late-stage C-H fluorination, which obviates the need for pre-functionalized starting materials. The discovery of cheaper, more robust catalysts and fluorinating agents will also be crucial for the broader adoption of these newer technologies in industrial settings. A thorough understanding of the cost-benefit profile of each existing method is the first step for any researcher aiming to efficiently and economically synthesize the fluorinated aromatic compounds of tomorrow.

References

  • ResearchGate. Fluorination of anisole with 22-1a, d, e. [Link]

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  • Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • IndiaMART. 4 - Chloronitrobenzene at ₹ 85/kg. [Link]

  • ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]

  • IndiaMART. Potassium Fluoride, KF, CAS No 7789-23-3. [Link]

  • Organic Syntheses. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]

  • ResearchGate. Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. [Link]

  • PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]

  • IndiaMART. Potassium Fluoride anhydrous Manufacturer at Latest Price in Mumbai, Maharashtra. [Link]

  • PubMed Central. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. [Link]

  • IndiaMART. Para Bromo Anisole Latest Price, Manufacturers & Suppliers. [Link]

  • Harvard University. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. [Link]

  • Google Patents.
  • Tradeindia. Ortho Nitro Chloro Benzene In Ankleshwar - Prices Manufacturers & Suppliers. [Link]

  • ACS Publications. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]

  • Zauba. ANISOLE export price. [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • Quora. How will you convert aniline into fluorobenzene?. [Link]

  • YouTube. Balz-Schiemann Reaction||Aniline to Fluorobenzene||Aniline to Benzenediazonium Unit13Amines. [Link]

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • IMARC Group. Anisole Price Trend, Chart 2025, Index and Forecast. [Link]

  • ChemicalRegister. potassium fluoride suppliers USA. [Link]

  • IndiaMART. Selectfluor Chemical 140681-55-6, Technical Grade, 900ml. [Link]

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